molecular formula C10H9BrO3 B15313219 2-Bromo-4-methoxycinnamic acid

2-Bromo-4-methoxycinnamic acid

Cat. No.: B15313219
M. Wt: 257.08 g/mol
InChI Key: SVYFKHQTEBUNEY-HWKANZROSA-N
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Description

2-Bromo-4-methoxycinnamic acid is a useful research compound. Its molecular formula is C10H9BrO3 and its molecular weight is 257.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Bromo-4-methoxycinnamic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-4-methoxycinnamic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H9BrO3

Molecular Weight

257.08 g/mol

IUPAC Name

(E)-3-(2-bromo-4-methoxyphenyl)prop-2-enoic acid

InChI

InChI=1S/C10H9BrO3/c1-14-8-4-2-7(9(11)6-8)3-5-10(12)13/h2-6H,1H3,(H,12,13)/b5-3+

InChI Key

SVYFKHQTEBUNEY-HWKANZROSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)/C=C/C(=O)O)Br

Canonical SMILES

COC1=CC(=C(C=C1)C=CC(=O)O)Br

Origin of Product

United States

Foundational & Exploratory

Topic: 2-Bromo-4-methoxycinnamic Acid vs. 4-Methoxycinnamic Acid Derivatives: A Comparative Analysis for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Cinnamic acid and its derivatives represent a critical scaffold in medicinal chemistry, valued for their diverse biological activities and synthetic versatility. This technical guide provides a detailed comparative analysis of 4-methoxycinnamic acid (p-MCA), a widely studied natural compound, and its halogenated counterpart, 2-Bromo-4-methoxycinnamic acid. As Senior Application Scientists, our goal is to move beyond mere procedural descriptions to elucidate the causal relationships between chemical structure and functional application. We will explore how the introduction of a bromine atom at the ortho-position of the p-MCA backbone fundamentally alters its physicochemical properties, synthetic utility, and potential as a building block for novel therapeutics. This whitepaper offers detailed synthetic protocols, comparative data analysis, and field-proven insights to empower researchers in their drug discovery and development endeavors.

Introduction: The Cinnamic Acid Backbone in Modern Research

Cinnamic acids are a class of organic compounds that serve as vital building blocks for a wide range of commercially and pharmaceutically important molecules.[1] Their derivatives are consumed as dietary phenolic compounds found in various plants, fruits, and vegetables.[2] The parent compound for this guide, 4-methoxycinnamic acid (p-MCA) , is one of the most extensively studied phenylpropanoids, demonstrating a remarkable spectrum of biological activities, including antidiabetic, anticancer, antimicrobial, neuroprotective, and hepatoprotective properties.[3][4][5] Its established safety profile and natural origins make it a compelling starting point for therapeutic design.[3]

However, the field of drug development perpetually seeks to enhance the efficacy, selectivity, and pharmacokinetic profiles of known active scaffolds. One proven strategy is the strategic introduction of functional groups that modulate a molecule's properties. This guide focuses on a key derivative, 2-Bromo-4-methoxycinnamic acid . The central inquiry is: how does the introduction of a bulky, electron-withdrawing bromine atom at the C-2 position impact the parent molecule's characteristics? We will dissect the profound implications of this single atomic substitution on synthesis, reactivity, and biological potential, offering a comprehensive view for its application in advanced organic synthesis and drug design.

Synthesis Strategies: From Parent Compound to Functionalized Intermediate

The choice of a synthetic route is governed by factors such as starting material availability, desired yield, scalability, and reaction conditions. The synthesis of cinnamic acids is well-established, with the Perkin reaction, Knoevenagel-Doebner condensation, and Heck reaction being the most prominent methods.[1]

Synthesis of 4-Methoxycinnamic Acid (p-MCA)

The Perkin reaction, which involves the condensation of an aromatic aldehyde with an aliphatic anhydride in the presence of a base, is a classic and reliable method for synthesizing cinnamic acids.[1][6] While effective, it often requires high temperatures and can result in lower yields, particularly with electron-donating substituents on the aldehyde.[2][7] An alternative and often higher-yielding approach is the Knoevenagel condensation, which utilizes malonic acid.

Experimental Protocol: Knoevenagel Condensation for p-MCA Synthesis

This protocol is favored for its high yield and relatively mild conditions. The use of pyridine as a base and solvent, with a catalytic amount of piperidine, facilitates the condensation and subsequent decarboxylation.

Step-by-Step Methodology:

  • Reaction Setup: To a 100 mL round-bottomed flask equipped with a magnetic stirrer and reflux condenser, add 4-methoxybenzaldehyde (10 mmol, 1.36 g), malonic acid (12 mmol, 1.24 g), pyridine (6 mL), and piperidine (0.6 mL).[8]

  • Reaction Execution: Heat the mixture to reflux and maintain for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After cooling to room temperature, the reaction mixture is carefully poured into 80 mL of a chilled 10 M HCl solution.[8] This protonates the carboxylate and causes the product to precipitate.

  • Purification: Collect the resulting white precipitate by vacuum filtration and wash thoroughly with cold water (2 x 50 mL) to remove residual acid and pyridine hydrochloride.[8]

  • Drying and Characterization: Dry the product under vacuum. The resulting white powder can be further purified by recrystallization from ethanol. Characterization should be performed using ¹H NMR, ¹³C NMR, and melting point analysis to confirm purity and identity.

Logical Workflow for p-MCA Synthesis

cluster_reactants Reactants & Catalysts cluster_process Process cluster_output Output 4-Methoxybenzaldehyde 4-Methoxybenzaldehyde Reflux (4h) Reflux (4h) 4-Methoxybenzaldehyde->Reflux (4h) Malonic Acid Malonic Acid Malonic Acid->Reflux (4h) Pyridine (Solvent/Base) Pyridine (Solvent/Base) Pyridine (Solvent/Base)->Reflux (4h) Piperidine (Catalyst) Piperidine (Catalyst) Piperidine (Catalyst)->Reflux (4h) Acidic Work-up (HCl) Acidic Work-up (HCl) Reflux (4h)->Acidic Work-up (HCl) Filtration & Washing Filtration & Washing Acidic Work-up (HCl)->Filtration & Washing Recrystallization (Ethanol) Recrystallization (Ethanol) Filtration & Washing->Recrystallization (Ethanol) Pure 4-Methoxycinnamic Acid Pure 4-Methoxycinnamic Acid Recrystallization (Ethanol)->Pure 4-Methoxycinnamic Acid

Caption: Knoevenagel condensation workflow for p-MCA.

Synthesis of 2-Bromo-4-methoxycinnamic Acid

The synthesis of this derivative requires a multi-step approach, as the bromine must be introduced regioselectively. A logical pathway involves first synthesizing the brominated benzoic acid precursor, followed by a condensation reaction to form the cinnamic acid.

Experimental Protocol: Synthesis via 2-Bromo-4-methoxybenzoic Acid

Part A: Synthesis of 2-Bromo-4-methoxybenzoic Acid

  • Reaction Setup: In a flask protected from light, dissolve 4-methoxybenzoic acid (10 mmol) in glacial acetic acid (30 mL).

  • Bromination: Prepare a solution of bromine (11 mL) in glacial acetic acid (30 mL). Add this solution dropwise to the reaction flask over 2 hours, maintaining the temperature at 45°C.[9]

  • Reaction Completion: After the addition is complete, continue stirring at 45°C for 10 hours, then increase the temperature to 78°C for an additional 5 hours to ensure complete reaction.[9]

  • Isolation: Cool the mixture to room temperature. The product will precipitate. Collect the solid by filtration, wash extensively with distilled water, and dry under vacuum to yield 2-bromo-4-methoxybenzoic acid.[9]

Part B: Conversion to 2-Bromo-4-methoxycinnamic Acid This step is a logical extension based on standard organic chemistry principles, as a direct protocol for this specific conversion is not detailed in the provided search results. A common method would be to first convert the benzoic acid to the corresponding benzaldehyde, followed by a Knoevenagel or Perkin reaction. A more direct, albeit advanced, route would involve cross-coupling reactions. For the purpose of this guide, we will outline the conversion to the aldehyde followed by condensation.

  • Reduction to Alcohol: Reduce the 2-bromo-4-methoxybenzoic acid to 2-bromo-4-methoxybenzyl alcohol using a suitable reducing agent like LiAlH₄ in an anhydrous ether solvent.

  • Oxidation to Aldehyde: Oxidize the resulting alcohol to 2-bromo-4-methoxybenzaldehyde using a mild oxidizing agent such as pyridinium chlorochromate (PCC) to prevent over-oxidation to the carboxylic acid.

  • Knoevenagel Condensation: Use the synthesized 2-bromo-4-methoxybenzaldehyde as the starting material in the Knoevenagel condensation protocol described in Section 2.1.

Logical Workflow for 2-Bromo-4-methoxycinnamic Acid Synthesis

4-Methoxybenzoic Acid 4-Methoxybenzoic Acid Bromination (Br2, Acetic Acid) Bromination (Br2, Acetic Acid) 4-Methoxybenzoic Acid->Bromination (Br2, Acetic Acid) Step A 2-Bromo-4-methoxybenzoic Acid 2-Bromo-4-methoxybenzoic Acid Bromination (Br2, Acetic Acid)->2-Bromo-4-methoxybenzoic Acid Reduction (e.g., LiAlH4) Reduction (e.g., LiAlH4) 2-Bromo-4-methoxybenzoic Acid->Reduction (e.g., LiAlH4) Step B1 2-Bromo-4-methoxybenzyl Alcohol 2-Bromo-4-methoxybenzyl Alcohol Reduction (e.g., LiAlH4)->2-Bromo-4-methoxybenzyl Alcohol Oxidation (e.g., PCC) Oxidation (e.g., PCC) 2-Bromo-4-methoxybenzyl Alcohol->Oxidation (e.g., PCC) Step B2 2-Bromo-4-methoxybenzaldehyde 2-Bromo-4-methoxybenzaldehyde Oxidation (e.g., PCC)->2-Bromo-4-methoxybenzaldehyde Knoevenagel Condensation Knoevenagel Condensation 2-Bromo-4-methoxybenzaldehyde->Knoevenagel Condensation Step B3 2-Bromo-4-methoxycinnamic Acid 2-Bromo-4-methoxycinnamic Acid Knoevenagel Condensation->2-Bromo-4-methoxycinnamic Acid

Caption: Multi-step synthesis of 2-Bromo-4-methoxycinnamic acid.

Comparative Physicochemical & Spectroscopic Properties

The addition of a bromine atom significantly alters the molecule's physical and electronic properties.

Table 1: Comparison of Physicochemical Properties

Property4-Methoxycinnamic Acid2-Bromo-4-methoxycinnamic AcidRationale for Difference
Molecular Formula C₁₀H₁₀O₃C₁₀H₉BrO₃Addition of one Bromine, removal of one Hydrogen.
Molar Mass 178.19 g/mol [10]~257.08 g/mol (Calculated)The high atomic mass of Bromine significantly increases the molar mass.
Melting Point 172-175°C[7]Expected to be higherIncreased molecular weight and stronger intermolecular forces (dipole-dipole, van der Waals) due to the polar C-Br bond.
logP (o/w) 2.680 (est)[10]Expected to be higherBromine is lipophilic, increasing the compound's overall hydrophobicity.
Acidity (pKa) ~4.5 (Estimated)Expected to be lower (more acidic)The electron-withdrawing inductive effect of the ortho-bromine atom stabilizes the carboxylate anion, increasing acidity.

Spectroscopic Analysis Insights

  • ¹H NMR: In 2-Bromo-4-methoxycinnamic acid, the protons on the acrylic double bond and the aromatic ring will experience different chemical environments compared to p-MCA. The ortho-bromine will deshield the adjacent vinyl proton and aromatic protons, causing a downfield shift. For p-MCA, typical shifts are observed around 7.6 ppm (d) and 6.3 ppm (d) for the vinyl protons.[8]

  • ¹³C NMR: The carbon atom attached to the bromine (C-2) will show a significant shift. The electronic effect of bromine will also influence the shifts of other carbons in the aromatic ring. For p-MCA, the methoxy carbon appears around 55.78 ppm.[11]

  • FTIR: Both compounds will show characteristic peaks for the O-H stretch of the carboxylic acid (~3000 cm⁻¹), the C=O stretch (~1680 cm⁻¹), and C=C stretches (~1600-1640 cm⁻¹). 2-Bromo-4-methoxycinnamic acid will also have a characteristic C-Br stretching vibration in the fingerprint region (typically 500-600 cm⁻¹).

Structure-Activity Relationships (SAR) and Biological Implications

The true value of 2-Bromo-4-methoxycinnamic acid for drug developers lies in how its structural modifications translate to altered biological activity.

The Parent Compound: p-MCA's Broad-Spectrum Activity

p-MCA has demonstrated a wide array of therapeutic potentials:

  • Antidiabetic: It can stimulate insulin secretion and improve the function of pancreatic β-cells.[3][12]

  • Antimicrobial: It shows moderate antibacterial activity against both Gram-positive and Gram-negative bacteria and is also effective against certain fungi.[3][4]

  • Neuroprotective: It has been shown to protect neuronal cells from glutamate-induced neurotoxicity.[10]

  • Hepatoprotective: Methoxy derivatives of cinnamic acid can positively influence liver enzymes and protect against oxidative stress.[13]

  • Anticancer: Studies have noted its potential as an anticancer agent.[3][13]

Impact of the Ortho-Bromo Substitution

The introduction of bromine at the C-2 position can influence biological activity in several key ways:

  • Steric Hindrance: The bulky bromine atom can alter the planarity of the molecule and influence how it binds to a target receptor or enzyme active site. This can either enhance selectivity by preventing off-target binding or reduce efficacy by obstructing the optimal binding conformation.

  • Electronic Effects: As an electron-withdrawing group, bromine alters the electron density of the aromatic ring and the acrylic system. This can affect the molecule's ability to participate in hydrogen bonding, π-π stacking, or other crucial interactions with biological targets.

  • Metabolic Stability: The C-Br bond can block a site that might otherwise be susceptible to metabolic hydroxylation by cytochrome P450 enzymes, potentially increasing the compound's metabolic stability and half-life in vivo.

  • Lipophilicity: The increased lipophilicity can enhance membrane permeability, potentially improving oral bioavailability and cell penetration. However, excessive lipophilicity can also lead to issues with solubility and off-target toxicity.

Diagram: Impact of Bromination on Molecular Properties

cluster_implications Functional Implications p-MCA_Core 4-Methoxycinnamic Acid (p-MCA) Diverse Biological Activity High Polarity Known Metabolic Pathways Substitution Ortho-Bromination (Addition of Br at C-2) p-MCA_Core->Substitution Bromo_Derivative 2-Bromo-4-methoxycinnamic Acid Modulated Biological Activity Increased Lipophilicity Altered Conformation New Synthetic Handle Substitution->Bromo_Derivative Steric_Influence Steric Hindrance: Alters binding to targets Bromo_Derivative->Steric_Influence Electronic_Shift Electronic Effects: Changes in reactivity and H-bonding Bromo_Derivative->Electronic_Shift Metabolic_Block Metabolic Stability: Potential for longer half-life Bromo_Derivative->Metabolic_Block Lipophilicity_Change Increased Lipophilicity: May improve cell penetration Bromo_Derivative->Lipophilicity_Change

Caption: How ortho-bromination alters the core properties of p-MCA.

Applications in Advanced Synthesis and Drug Discovery

While p-MCA and its simple esters are often used as final products (e.g., octyl methoxycinnamate in sunscreens), 2-Bromo-4-methoxycinnamic acid is primarily valued as a versatile intermediate.[2] The carbon-bromine bond is a powerful synthetic handle for carbon-carbon bond-forming reactions.

The Power of the C-Br Bond: A Gateway to Complexity

The true advantage of the bromo-derivative for a medicinal chemist is its suitability for cross-coupling reactions, such as:

  • Suzuki Coupling: Reacting with boronic acids to introduce new aryl or alkyl groups.

  • Heck Coupling: Reacting with alkenes to extend conjugated systems.

  • Sonogashira Coupling: Reacting with terminal alkynes to build complex linear structures.

These reactions allow researchers to rapidly build molecular complexity from the 2-Bromo-4-methoxycinnamic acid scaffold, creating libraries of novel compounds for high-throughput screening.

Hypothetical Workflow: Using 2-Bromo-4-methoxycinnamic Acid in Drug Discovery

cluster_reactions Reaction Types Scaffold 2-Bromo-4-methoxycinnamic Acid Scaffold Coupling Cross-Coupling Reaction Scaffold->Coupling Library Diverse Library of Novel Compounds Coupling->Library Generates Suzuki Suzuki Suzuki->Coupling Heck Heck Heck->Coupling Sonogashira Sonogashira Sonogashira->Coupling Screening High-Throughput Biological Screening Library->Screening Hit Hit Compound Identification Screening->Hit

Caption: Leveraging the bromo-derivative for combinatorial chemistry.

Conclusion

This guide has illuminated the distinct roles of 4-methoxycinnamic acid and its 2-bromo derivative in the landscape of chemical research and drug development.

  • 4-Methoxycinnamic Acid stands as a valuable, naturally-derived bioactive compound with a broad range of therapeutic activities. Its utility lies primarily in its inherent biological functions and as a parent scaffold for direct modification (e.g., esterification).

  • 2-Bromo-4-methoxycinnamic Acid , by contrast, is a more powerful tool for the synthetic chemist. The ortho-bromo group serves as both a modulator of physicochemical and biological properties and, more importantly, as a versatile reactive handle. It transforms the simple cinnamic acid scaffold into a sophisticated building block for constructing complex molecular architectures through modern cross-coupling chemistry.

For researchers aiming to explore the inherent biological activities of the methoxycinnamate core, p-MCA is the logical starting point. However, for those engaged in novel drug discovery and aiming to build diverse chemical libraries with fine-tuned properties, 2-Bromo-4-methoxycinnamic acid offers significantly greater strategic potential. Understanding the distinct advantages of each compound is paramount to making informed and efficient decisions in the laboratory.

References

  • Google Patents. (n.d.). Process For Preparation Of (2 Bromo 4,5 Dimethoxyphenyl) Methyl Bromide.
  • Płowuszyńska, A., & Gliszczyńska, A. (2021). Recent Developments in Therapeutic and Nutraceutical Applications of p-Methoxycinnamic Acid from Plant Origin. Molecules, 26(13), 3827. Available from: [Link]

  • Wang, Y., et al. (2022). The therapeutic role and mechanism of 4-Methoxycinnamic acid in fungal keratitis. Frontiers in Microbiology, 13, 969561. Available from: [Link]

  • Stępień, K., et al. (2021). Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid. Molecules, 26(12), 3671. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14484713, 2-Bromo-4-methoxybenzoic acid. Retrieved from [Link]

  • Carmo, M., et al. (2006). Metabolism of the designer drug 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in mice, after acute administration. Journal of Chromatography B, 842(2), 108-115. Available from: [Link]

  • Sathee Jee. (n.d.). Perkin Reaction Mechanism. IIT Kanpur.
  • International Journal of Research and Scientific Innovation (IJRSI). (n.d.). Electro-Chemical and Spectroscopic Properties of Trans-4-Methoxycinnamic Molecule: A DFT Study.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Potential of 4-Methoxycinnamic Acid in Health and Wellness. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 4-methoxycinnamic acid. Retrieved from [Link]

  • Płowuszyńska, A., & Gliszczyńska, A. (2021). Recent Developments in Therapeutic and Nutraceutical Applications of p-Methoxycinnamic Acid from Plant Origin. Molecules, 26(13), 3827. Available from: [Link]

  • Ciocan, A., et al. (2012). Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide. Revista de Chimie, 63(1), 24-27. Available from: [Link]

  • Fareza, M. S., et al. (2022). SYNTHESIS OF PMCA (p-METHOXY CINNAMIC ACID) USING PERKIN REACTION AND ITS ACTIVITY AS PHOTO. JKPK (JURNAL KIMIA DAN PENDIDIKAN KIMIA), 7(2), 138-149. Available from: [Link]

  • Sharma, P. (2011). Cinnamic acid derivatives: A new chapter of various pharmacological activities. Journal of Chemical and Pharmaceutical Research, 3(2), 403-423.
  • ResearchGate. (2021). (PDF) Recent Developments in Therapeutic and Nutraceutical Applications of p-Methoxycinnamic Acid from Plant Origin. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 699414, 4-Methoxycinnamic Acid. Retrieved from [Link]

Sources

Solubility of Brominated Cinnamic Acid Derivatives in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The solubility profile of brominated cinnamic acid derivatives (e.g., 4-bromocinnamic acid,


-bromocinnamic acid) is a critical physicochemical parameter governing their synthesis, purification, and pharmaceutical formulation. Unlike unsubstituted cinnamic acid, the introduction of a bromine atom significantly alters the crystal lattice energy and solvation thermodynamics due to increased lipophilicity and molecular weight.

This guide provides a rigorous technical framework for understanding, predicting, and experimentally determining the solubility of these derivatives. It moves beyond simple "soluble/insoluble" classifications to explore the thermodynamic models (Apelblat, van’t Hoff) and precise laser-monitoring protocols required for high-fidelity data generation in drug development.

Chemical Context: Structural Impact on Solvation

The solubility of brominated cinnamic acid derivatives is dictated by the interplay between the crystal lattice energy (solute-solute interactions) and the solvation energy (solute-solvent interactions).

The Bromine Effect

The substitution of a hydrogen atom with bromine affects the molecule in three distinct ways:

  • Molecular Volume & Lipophilicity: Bromine is large and lipophilic. This generally decreases solubility in water and increases solubility in non-polar or moderately polar organic solvents (e.g., ethyl acetate, chloroform) compared to the parent cinnamic acid.

  • Crystal Lattice Energy: Bromine can induce stronger intermolecular interactions (halogen bonding,

    
    -stacking), often raising the melting point.
    
    • Example: Trans-cinnamic acid melts at ~133°C, whereas trans-4-bromocinnamic acid melts at 262–264°C [1]. This drastic increase in melting point implies a much higher energy cost to break the crystal lattice, theoretically reducing solubility across all solvents unless compensated by strong specific solvation.

  • Acidity (pKa): The electron-withdrawing nature of bromine (inductive effect) stabilizes the carboxylate anion, slightly lowering the pKa. This makes pH-dependent solubility (in aqueous buffers) more sensitive for brominated derivatives.

Comparative Physical Properties

A summary of key derivatives relevant to solubility modeling:

CompoundStructureMelting Point (°C)Solubility Characteristics
trans-Cinnamic Acid Unsubstituted133–134Baseline. Soluble in EtOH, MeOH.
trans-4-Bromocinnamic Acid Para-substituted262–264 [1]High lattice energy. Soluble in DMSO, hot EtOH, Ethyl Acetate. Insoluble in water.[1][2][3]
trans-3-Bromocinnamic Acid Meta-substituted178–182 [2]Moderate lattice energy. Soluble in MeOH.

-Bromocinnamic Acid
Alpha-substituted163–164 [3]Steric hindrance near COOH affects dimerization. Soluble in ether, benzene.[4]

Thermodynamic Modeling of Solubility

To rigorously analyze solubility data, experimental values must be correlated using thermodynamic models. These models allow for the interpolation of solubility at unmeasured temperatures and the calculation of dissolution enthalpy (


) and entropy (

).[5]
The Modified Apelblat Equation

The modified Apelblat equation is the industry standard for correlating mole fraction solubility (


) with absolute temperature (

) for cinnamic acid derivatives.


  • 
     : Mole fraction solubility.
    
  • 
     : Absolute temperature (Kelvin).[5][6][7]
    
  • 
     : Empirical model parameters derived from regression analysis.
    
    • Interpretation:

      
       and 
      
      
      
      reflect the non-ideal solution behavior and enthalpy terms, while
      
      
      accounts for the temperature dependence of the heat capacity difference.
The van’t Hoff Equation

For a narrower temperature range, the simplified van’t Hoff equation estimates the apparent thermodynamic functions:



  • 
     : Apparent molar enthalpy of solution. Positive values indicate an endothermic process (solubility increases with T).
    
  • 
     : Apparent molar entropy of solution.
    

Critical Insight: For 4-bromocinnamic acid, the dissolution is typically endothermic and entropy-driven in polar protic solvents (methanol, ethanol), meaning higher temperatures significantly boost solubility, making recrystallization by cooling highly effective.

Experimental Determination Protocol

High-quality solubility data requires precise detection of the saturation point. The Laser Monitoring Observation Technique is superior to the traditional shake-flask method for generating full polythermal solubility curves efficiently.

Automated Laser Monitoring Method

This method detects the exact moment of dissolution (clear point) or precipitation (cloud point) by monitoring the scattering of a laser beam passing through the solution.

Workflow Diagram

SolubilityProtocol Start Start: Define Solute & Solvent System Prep Preparation: Weigh Solvent (m1) into Jacketed Vessel Set Initial Temp (T0) Start->Prep AddSolute Step 1: Add Known Mass of Solute (m2) Prep->AddSolute Equilibrate Step 2: Stir at Constant Temp (T) AddSolute->Equilibrate LaserCheck Laser Monitoring: Is Beam Transmittance < Threshold? (Particles Present?) Equilibrate->LaserCheck Dissolved Clear Solution Detected (Transmittance High) LaserCheck->Dissolved No Undissolved Particles Detected (Scattering High) LaserCheck->Undissolved Yes Record Record Data Point: (T, mass fraction) Dissolved->Record TempControl Step 3: Increase Temp (ΔT = 0.5°C/min) Undissolved->TempControl NextPoint Add More Solute (Repeat for Polythermal Curve) Record->NextPoint TempControl->Equilibrate NextPoint->AddSolute

Caption: Figure 1. Automated laser monitoring workflow for determining polythermal solubility curves.

Detailed Protocol Steps
  • Setup: Use a double-walled glass vessel connected to a programmable circulating water bath (accuracy

    
     K). Insert a magnetic stirrer.
    
  • Laser Alignment: Position a laser source (e.g., 5 mW, 632 nm) on one side of the vessel and a photodetector on the opposite side.

  • Gravimetric Addition: Accurately weigh the solvent (

    
    ) into the vessel. Add a precise initial mass of bromocinnamic acid derivative (
    
    
    
    ).
  • Dynamic Heating: Heat the mixture slowly (e.g., 2 K/h) while stirring.

  • Detection: Continuously log the photodetector intensity. The transition from a turbid suspension to a clear solution results in a sharp rise in laser intensity. Record this temperature as the saturation temperature (

    
    ) for the specific concentration.
    
  • Iteration: Add more solute to the same vessel and repeat to generate a full curve (Synthetic Method).

Data Analysis & Solvent Selection

Solvent selection for brominated cinnamic acids should be based on "Like Dissolves Like" principles, quantified by Hansen Solubility Parameters (HSP), and the operational requirements of the process (e.g., boiling point, toxicity).

Solubility Profile Summary

Based on structural analogs and available data [1, 2, 4]:

Solvent ClassRepresentative SolventsSolubility PredictionMechanism
Polar Protic Methanol, Ethanol, IsopropanolHigh (increases sharply with T)Hydrogen bonding with COOH group.
Polar Aprotic DMSO, DMF, NMPVery High Strong dipole interactions; disrupts dimer formation.
Esters Ethyl AcetateModerate/High Good match for lipophilic Br-phenyl ring and polar COOH.
Non-Polar Hexane, CyclohexaneLow/Very Low High lattice energy of brominated derivatives resists solvation.
Water WaterInsoluble (< 0.01 wt%)Hydrophobic effect dominates.
Solvent Selection Logic for Recrystallization

For purification, you need a solvent with a high temperature coefficient of solubility (low solubility at room temp, high at boiling).

SolventSelection Start Select Solvent for Recrystallization CheckMP Check Melting Point (e.g., 4-Br-Cinnamic Acid ~262°C) Start->CheckMP Polarity Evaluate Polarity CheckMP->Polarity Protic Alcohols (EtOH, MeOH) *Best First Choice* Polarity->Protic Aprotic DMSO/DMF *Too Soluble* Polarity->Aprotic Avoid (High BP) NonPolar Hexane/Heptane *Too Insoluble* Polarity->NonPolar Avoid (Antisolvent) TestProtic Test: Dissolve at Reflux? Protic->TestProtic Success Soluble at Reflux Precipitates on Cooling TestProtic->Success Yes Fail Insoluble at Reflux TestProtic->Fail No Mixed Use Binary System: EtOH + Water or EtOAc + Hexane Fail->Mixed

Caption: Figure 2. Decision logic for selecting recrystallization solvents for high-melting brominated derivatives.

Applications in Purification & Formulation[8]

Recrystallization Strategy

Due to the high melting point of 4-bromocinnamic acid (262°C) , standard recrystallization carries a risk of thermal decomposition if the solvent boiling point is too high.

  • Recommended System: Ethanol or Ethanol/Water (90:10) .

  • Protocol:

    • Reflux the crude solid in Ethanol.

    • If not fully dissolved, add Ethyl Acetate (co-solvent).

    • Hot filter to remove inorganic impurities.

    • Cool slowly to 4°C. The high lattice energy of the para-bromo derivative drives efficient precipitation, yielding high purity crystals.

Formulation Implications

For drug development, the low aqueous solubility is a barrier.[8]

  • Salt Formation: Reacting the carboxylic acid with a base (NaOH, Lysine) to form a salt significantly enhances aqueous solubility.

  • Solid Dispersions: Using the laser-determined solubility data in polymers (PEG, PVP) allows for the creation of amorphous solid dispersions to improve bioavailability.

References

  • Thermo Fisher Scientific. 4-Bromocinnamic acid, predominantly trans, 97% Product Specification. Retrieved from

  • Fisher Scientific.[2] trans-3-Bromocinnamic acid, 98+% Safety Data Sheet. Retrieved from

  • ChemBK. alpha-Bromocinnamic acid Properties and Safety. Retrieved from

  • Jouyban, A., et al. (2025). Modeling and Experimental Measurement of Solubility: A Laser Monitoring-Based Method. ResearchGate. Retrieved from

  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical Thermodynamics.

Sources

Literature review of ortho-bromo substituted cinnamic acids

Author: BenchChem Technical Support Team. Date: February 2026

Synthesis, Reactivity, and Applications in Heterocyclic Chemistry

Executive Summary

ortho-Bromo cinnamic acid (2-bromocinnamic acid) represents a critical scaffold in organic synthesis, serving as a "privileged structure" for the construction of fused heterocycles.[1] Unlike its meta or para isomers, the ortho-substituted variant possesses a unique proximity effect—the halogen is positioned perfectly to facilitate intramolecular cyclization reactions. This guide analyzes the most robust synthetic pathways for generating this scaffold, specifically comparing the Knoevenagel condensation against Palladium-catalyzed cross-couplings. Furthermore, it details the downstream utility of this molecule in accessing coumarins and indoles, essential pharmacophores in drug discovery.

Structural Significance: The "Ortho Effect"

The chemical value of 2-bromocinnamic acid lies in its potential energy. The alkene side chain acts as an acceptor, while the ortho-bromide serves as a latent electrophile. In the presence of transition metal catalysts (Pd, Cu), this proximity allows for intramolecular Heck reactions or oxidative cyclizations that are entropically favored over intermolecular options.

  • Steric Hindrance: The ortho-bromo substituent forces the side chain to adopt specific conformations, influencing the

    
     ratio during synthesis. The 
    
    
    
    -isomer is thermodynamically dominant due to the minimization of steric clash between the carboxylic acid moiety and the bulky bromine atom.
  • Halogen Bonding: The bromine atom can participate in weak halogen bonding interactions, which has implications for crystal engineering and binding affinity in protein-ligand complexes.[1]

Synthetic Pathways

Researchers typically choose between two primary routes: the Knoevenagel Condensation (classical, cost-effective) and the Heck Reaction (modular, but requires selective substrates).

Pathway A: Knoevenagel Condensation (Preferred)

This is the industrial standard for synthesizing 2-bromocinnamic acid.[1] It involves the condensation of 2-bromobenzaldehyde with malonic acid in the presence of a base (Doebner modification).

  • Pros: High atom economy, inexpensive starting materials, retention of the bromine atom is guaranteed (no competing oxidative addition).

  • Cons: Requires pyridine/piperidine (toxicity).[1]

Pathway B: Heck Cross-Coupling

This route involves coupling an aryl dihalide with acrylic acid.[1]

  • Challenge: If 1,2-dibromobenzene is used, selectivity is poor (mono- vs. bis-coupling).[1]

  • Solution: Use 1-bromo-2-iodobenzene .[1] Since the C–I bond is weaker and undergoes oxidative addition faster than the C–Br bond, the palladium catalyst selectively inserts at the iodine position, leaving the ortho-bromide intact for later use.

  • Pros: Milder conditions, no acidic byproducts.

  • Cons: Higher cost of starting materials (bromo-iodo precursors).[1]

Visualization: Synthesis Decision Tree

SynthesisPathways cluster_0 Key Decision Factor Start Target: o-Bromo Cinnamic Acid Aldehyde 2-Bromobenzaldehyde Knoevenagel Knoevenagel Condensation (Pyridine/Piperidine) Aldehyde->Knoevenagel Malonic Malonic Acid Malonic->Knoevenagel Knoevenagel->Start High Yield, Low Cost Dihalo 1-Bromo-2-iodobenzene Heck Heck Coupling (Pd(OAc)2, PPh3) Dihalo->Heck Acrylic Acrylic Acid Acrylic->Heck Heck->Start High Selectivity (I > Br) Note Use Knoevenagel for bulk synthesis. Use Heck for complex derivatives.

Caption: Comparison of Knoevenagel and Heck pathways. Knoevenagel is preferred for direct synthesis due to cost and simplicity.

Detailed Experimental Protocol

Method: Knoevenagel Condensation (Doebner Modification) Objective: Synthesis of (E)-2-bromocinnamic acid from 2-bromobenzaldehyde.

Reagents & Equipment[2][3][4][5]
  • Substrate: 2-Bromobenzaldehyde (18.5 g, 100 mmol)

  • Reagent: Malonic acid (12.5 g, 120 mmol)

  • Solvent/Base: Pyridine (30 mL)

  • Catalyst: Piperidine (1 mL)

  • Workup: Conc. HCl, Ice water

  • Equipment: Round-bottom flask (250 mL), Reflux condenser, Oil bath.

Step-by-Step Methodology
  • Setup: In a 250 mL round-bottom flask, dissolve 2-bromobenzaldehyde (100 mmol) and malonic acid (120 mmol) in pyridine (30 mL).

  • Catalysis: Add piperidine (1 mL) to the mixture. The reaction is exothermic; ensure the initial heat release is controlled.

  • Reflux: Heat the reaction mixture to 100–110°C for 2–3 hours. Mechanism Note: The evolution of CO₂ bubbles indicates the decarboxylation step is proceeding.

  • Quenching: Cool the mixture to room temperature. Pour the reaction mass slowly into a beaker containing 200 mL of ice-cold water mixed with 40 mL of concentrated HCl.

    • Why: The HCl neutralizes the pyridine and protonates the cinnamate salt, precipitating the free acid.

  • Isolation: A white to off-white precipitate will form immediately.[1] Stir for 30 minutes to ensure complete precipitation.

  • Purification: Filter the solid under vacuum. Wash the cake with cold water (3 x 50 mL) to remove pyridinium salts. Recrystallize from ethanol/water (1:1) to obtain pure (E)-2-bromocinnamic acid.[1]

Self-Validation Check:

  • Appearance: White crystalline solid.[1]

  • Melting Point: Expected range 218–220°C [1].[1]

  • Solubility: Soluble in ethanol, acetone; insoluble in cold water.[1]

Chemical Reactivity: The "Why"

The primary utility of ortho-bromo cinnamic acid is its ability to undergo intramolecular cyclization . This transformation is pivotal in synthesizing coumarins (if the acid is esterified to a phenol) or other benzo-fused heterocycles.[1]

Mechanism: Intramolecular Heck Cyclization

When treated with Pd(OAc)₂ and a base, the ortho-bromo group undergoes oxidative addition.[1] The resulting Pd(II) species coordinates with the alkene of the cinnamic acid side chain. Following migratory insertion and


-hydride elimination, a cyclized product is formed.[1]

Key Application: Synthesis of Coumarins via Oxidative Cyclization.[1][2] While direct cyclization of the acid is difficult, converting the acid to an ester or amide allows for the formation of lactones and lactams.

CyclizationMechanism Substrate o-Bromo Cinnamic Acid (Precursor) OxAdd Oxidative Addition (Pd inserts into C-Br) Substrate->OxAdd Pd(0) Coordination Olefin Coordination (Pd coordinates to alkene) OxAdd->Coordination Insertion Migratory Insertion (Ring Closure) Coordination->Insertion Elimination Beta-Hydride Elimination (Regeneration of Double Bond) Insertion->Elimination Product Fused Heterocycle (Coumarin/Indole Derivative) Elimination->Product -HBr, -Pd(0)

Caption: Mechanistic flow of the intramolecular Heck cyclization facilitated by the ortho-bromo substituent.

Data Summary: Physical & Chemical Properties[1][7][8][9][10]

PropertyValueNotes
CAS Number 7345-79-1Specific to (E)-isomer
Molecular Formula C₉H₇BrO₂
Molecular Weight 227.06 g/mol
Melting Point 218–220°CDistinct from para (262°C) [2]
Appearance White to pale yellow powder
pKa ~4.4Similar to cinnamic acid
Solubility DMSO, Methanol, EthanolPoor water solubility

Yield Comparison by Method:

MethodReagentsTypical YieldAtom Economy
Knoevenagel Aldehyde + Malonic Acid85–92%High
Heck 1-Bromo-2-iodobenzene + Acrylic Acid75–85%Moderate
Perkin Aldehyde + Acetic Anhydride50–60%Low

References

  • Fisher Scientific. (n.d.).[1] 2-Bromocinnamic Acid 98.0% Properties. Retrieved from [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2000).[1] The Heck Reaction as a Sharpening Stone of Palladium Catalysis.[3] Chemical Reviews, 100(8), 3009–3066.[1][4]

  • PubChem. (n.d.).[1] 2-Bromocinnamic Acid Compound Summary. National Library of Medicine.[1] Retrieved from [Link][1]

  • Augustine, J. K., et al. (2007).[1][5] gem-Dibromomethylarenes: A Convenient Substitute for Noncommercial Aldehydes in the Knoevenagel-Doebner Reaction.[1] Journal of Organic Chemistry, 72, 9854-9856.[1][5]

Sources

Methodological & Application

Application Note: A Robust Protocol for the Synthesis of 2-bromo-4-methoxycinnamic Acid via Knoevenagel Condensation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Knoevenagel Condensation in Cinnamic Acid Synthesis

The Knoevenagel condensation stands as a cornerstone reaction in organic synthesis for the formation of carbon-carbon double bonds.[1] This nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration, provides an efficient route to α,β-unsaturated compounds.[1] A particularly powerful variant is the Doebner modification, which employs malonic acid as the active methylene compound in the presence of a basic catalyst, typically pyridine and a small amount of piperidine.[1][2] This modification is exceptionally well-suited for the synthesis of cinnamic acids from aromatic aldehydes, as the intermediate undergoes in-situ decarboxylation.[2]

Cinnamic acid and its derivatives are of significant interest to the pharmaceutical and cosmetic industries, exhibiting a wide range of biological activities and serving as crucial intermediates in the synthesis of more complex molecules.[3] This application note provides a detailed, two-part protocol for the synthesis of 2-bromo-4-methoxycinnamic acid, a halogenated and methoxy-substituted cinnamic acid derivative with potential applications in drug discovery and materials science. The protocol first outlines the preparation of the requisite starting material, 2-bromo-4-methoxybenzaldehyde, from its corresponding benzoic acid, followed by a detailed procedure for the Knoevenagel condensation.

Part 1: Synthesis of the Precursor Aldehyde: 2-bromo-4-methoxybenzaldehyde

The direct synthesis of 2-bromo-4-methoxycinnamic acid necessitates the availability of the corresponding aldehyde. While this aldehyde can be sourced commercially, this section details a reliable two-step procedure for its synthesis from the more readily available 2-bromo-4-methoxybenzoic acid, ensuring a consistent supply of the starting material for the subsequent condensation reaction. This common strategy circumvents the difficulty of stopping the reduction of a carboxylic acid at the aldehyde stage.[4]

Step 1.1: Reduction of 2-bromo-4-methoxybenzoic Acid to (2-bromo-4-methoxyphenyl)methanol

The initial step involves the selective reduction of the carboxylic acid functionality to a primary alcohol. Borane tetrahydrofuran complex (BH₃·THF) is an excellent choice for this transformation due to its high selectivity for carboxylic acids in the presence of other functional groups such as aryl bromides and ethers.[4]

Experimental Protocol: Reduction
  • Materials:

    • 2-bromo-4-methoxybenzoic acid

    • Borane tetrahydrofuran complex (BH₃·THF), 1 M solution in THF

    • Anhydrous Tetrahydrofuran (THF)

    • Hydrochloric acid (HCl), 1 M solution

    • Ethyl acetate

    • Saturated sodium chloride solution (brine)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • In a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, dissolve 2-bromo-4-methoxybenzoic acid (e.g., 5.0 g, 21.6 mmol) in anhydrous THF (50 mL).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add the 1 M solution of BH₃·THF (e.g., 43.2 mL, 43.2 mmol, 2.0 equivalents) dropwise to the stirred solution over 30 minutes, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the flask to 0 °C and cautiously quench the reaction by the slow dropwise addition of 1 M HCl (20 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with saturated brine (50 mL).

    • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude (2-bromo-4-methoxyphenyl)methanol.

Step 1.2: Oxidation of (2-bromo-4-methoxyphenyl)methanol to 2-bromo-4-methoxybenzaldehyde

The second step is the mild oxidation of the synthesized benzyl alcohol to the target aldehyde. Pyridinium chlorochromate (PCC) is a suitable reagent for this conversion, as it minimizes the over-oxidation to the carboxylic acid.

Experimental Protocol: Oxidation
  • Materials:

    • (2-bromo-4-methoxyphenyl)methanol (from Step 1.1)

    • Pyridinium chlorochromate (PCC)

    • Anhydrous dichloromethane (DCM)

    • Silica gel

  • Procedure:

    • In a 250 mL round-bottom flask, dissolve the crude (2-bromo-4-methoxyphenyl)methanol (e.g., assumed quantitative yield from the previous step, ~21.6 mmol) in anhydrous DCM (100 mL).

    • Add PCC (e.g., 6.98 g, 32.4 mmol, 1.5 equivalents) in one portion to the stirred solution.

    • Stir the reaction mixture at room temperature for 2-4 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, dilute the reaction mixture with diethyl ether (100 mL) and pass it through a short plug of silica gel to remove the chromium salts.

    • Wash the silica gel plug with additional diethyl ether.

    • Combine the filtrates and concentrate under reduced pressure to yield the crude 2-bromo-4-methoxybenzaldehyde, which can be purified by column chromatography if necessary.

Parameter Step 1.1: Reduction Step 1.2: Oxidation
Starting Material 2-bromo-4-methoxybenzoic acid(2-bromo-4-methoxyphenyl)methanol
Key Reagent Borane tetrahydrofuran complex (BH₃·THF)Pyridinium chlorochromate (PCC)
Solvent Anhydrous Tetrahydrofuran (THF)Anhydrous Dichloromethane (DCM)
Reaction Time 12-16 hours2-4 hours
Temperature 0 °C to Room TemperatureRoom Temperature
Work-up Acidic quench, extractionFiltration through silica gel
Product (2-bromo-4-methoxyphenyl)methanol2-bromo-4-methoxybenzaldehyde

Part 2: Knoevenagel Condensation for the Synthesis of 2-bromo-4-methoxycinnamic Acid

With the starting aldehyde in hand, the core of the synthesis is the Doebner-Knoevenagel condensation with malonic acid. This reaction is catalyzed by piperidine in pyridine, which also serves as the solvent and promotes the decarboxylation of the intermediate.[2]

Reaction Mechanism

The reaction proceeds through a well-established mechanism. Initially, the basic catalyst (piperidine) deprotonates the active methylene group of malonic acid to form a nucleophilic enolate. This enolate then attacks the carbonyl carbon of 2-bromo-4-methoxybenzaldehyde. The resulting aldol-type adduct undergoes dehydration to form an α,β-unsaturated dicarboxylic acid. Finally, under the reaction conditions, this intermediate readily decarboxylates to yield the final product, 2-bromo-4-methoxycinnamic acid.

Knoevenagel_Mechanism cluster_0 Overall Synthesis cluster_1 Detailed Mechanism Aldehyde 2-bromo-4-methoxy- benzaldehyde Product 2-bromo-4-methoxy- cinnamic Acid Aldehyde->Product Knoevenagel Condensation Malonic_Acid Malonic Acid Malonic_Acid->Product Step1 Deprotonation of Malonic Acid by Piperidine Step2 Nucleophilic Attack on Aldehyde Step1->Step2 Step3 Dehydration Step2->Step3 Step4 Decarboxylation Step3->Step4

Caption: Overall workflow and key mechanistic steps of the synthesis.

Experimental Protocol: Knoevenagel Condensation
  • Materials:

    • 2-bromo-4-methoxybenzaldehyde

    • Malonic acid

    • Pyridine

    • Piperidine

    • Concentrated Hydrochloric Acid (HCl)

    • Ethanol (for recrystallization)

    • Cold water

  • Procedure:

    • In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve malonic acid (e.g., 2.5 g, 24.0 mmol, ~1.2 equivalents) in pyridine (10 mL).

    • To this solution, add 2-bromo-4-methoxybenzaldehyde (e.g., 4.3 g, 20.0 mmol).

    • Add a catalytic amount of piperidine (e.g., 0.2 mL).

    • Heat the reaction mixture to reflux (approximately 115 °C) and maintain for 3-5 hours.

    • Monitor the reaction progress by TLC.

    • After the reaction is complete, cool the mixture to room temperature and then pour it into a beaker containing crushed ice and water (100 mL).

    • Acidify the mixture by the slow and careful addition of concentrated HCl until the pH is approximately 1-2. This will cause the product to precipitate.

    • Collect the solid precipitate by vacuum filtration.

    • Wash the filter cake thoroughly with cold water to remove any residual pyridine hydrochloride.

    • Dry the crude product.

Parameter Value
Starting Aldehyde 2-bromo-4-methoxybenzaldehyde
Active Methylene Compound Malonic acid
Catalyst Piperidine
Solvent Pyridine
Reaction Temperature Reflux (~115 °C)
Reaction Time 3-5 hours
Work-up Acidification and precipitation
Final Product 2-bromo-4-methoxycinnamic acid

Part 3: Purification and Characterization

Purification by Recrystallization

The crude 2-bromo-4-methoxycinnamic acid can be effectively purified by recrystallization. A mixed solvent system, such as ethanol and water, is often suitable for cinnamic acid derivatives.[5]

  • Procedure:

    • Dissolve the crude product in a minimum amount of hot ethanol.

    • Slowly add hot water to the solution until it becomes faintly cloudy.

    • Add a few more drops of hot ethanol until the solution becomes clear again.

    • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry under vacuum.

Characterization

The identity and purity of the synthesized 2-bromo-4-methoxycinnamic acid should be confirmed by standard analytical techniques.

  • Melting Point: Determine the melting point of the purified crystals. A sharp melting point range is indicative of high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons, the methoxy group protons, and the vinylic protons of the cinnamic acid backbone. The coupling constant between the vinylic protons can confirm the trans stereochemistry of the double bond.

    • ¹³C NMR: The carbon NMR spectrum will show distinct signals for all the carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the carbons of the double bond, the aromatic carbons, and the methoxy carbon.

  • Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, the C=C stretch of the alkene, and the C-O stretch of the ether.

Conclusion

This application note details a comprehensive and reliable protocol for the synthesis of 2-bromo-4-methoxycinnamic acid. The two-part procedure, involving the initial preparation of the aldehyde precursor followed by a Doebner-Knoevenagel condensation, provides a clear and reproducible pathway to this valuable substituted cinnamic acid. The provided experimental details, mechanistic insights, and characterization guidelines are intended to support researchers in the successful synthesis and application of this and similar compounds in their drug discovery and development endeavors.

References

  • Sharma, P., et al. (2011). Cinnamic acid derivatives: A new chapter of various pharmacological activities. Journal of Chemical and Pharmaceutical Research, 3(2), 403-423.
  • Vedantu. (n.d.). How do you convert benzoic acid to benzaldehyde class 12 chemistry CBSE. Retrieved from [Link]

  • NeetChennai. (2024). Conversion of Benzoic Acid to Benzaldehyde (NEET Chemistry). Retrieved from [Link]

  • JoVE. (2017). Video: Reduction of Carbonyl Compounds. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reduction of carboxyl compounds to aldehydes. Retrieved from [Link]

  • Penders, J., et al. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Green Chemistry Letters and Reviews, 10(4), 403-409.
  • Royal Society of Chemistry. (n.d.). SUPPLEMENTARY INFORMATION. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.3F: Mixed Solvents. Retrieved from [Link]

  • University of York. (n.d.). Single-solvent recrystallisation. Retrieved from [Link]

  • ResearchGate. (2025). The spectroscopic (FT-IR, FT-Raman and 1H, 13C NMR) and theoretical studies of cinnamic acid and alkali metal cinnamates. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]

  • OpenBU. (n.d.). The Doebner modification of the Knoevenagel reaction. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Retrieved from [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

  • J&K Scientific LLC. (2021). Knoevenagel Condensation. Retrieved from [Link]

  • YouTube. (2025). Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. Retrieved from [Link]

  • ACS Publications. (2010). Selective Reduction of Carboxylic Acids to Aldehydes Catalyzed by B(C6F5)3. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Retrieved from [Link]

  • YouTube. (2022). Preparation of Benzaldehydes, Part 4: Reduction of Benzoic Acid Derivatives. Retrieved from [Link]

  • Quora. (2017). How will I convert benzoic to benzaldehyde?. Retrieved from [Link]

  • YouTube. (2021). Benzoic acid to Benzaldehyde | Conversions of Organic Chemistry. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2011). Cinnamic acid derivatives: A new chapter of various pharmacological activities. Retrieved from [Link]

Sources

Suzuki-Miyaura coupling using 2-Bromo-4-methoxycinnamic acid as electrophile

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol details the Suzuki-Miyaura cross-coupling of 2-Bromo-4-methoxycinnamic acid . This substrate presents a dual challenge: the free carboxylic acid moiety (which alters solubility and consumes base) and the ortho-bromo substituent (which introduces steric hindrance near the reaction center).

The following guide synthesizes high-performance catalytic strategies to overcome these hurdles, ensuring high yields and reproducibility.

Introduction & Strategic Analysis

2-Bromo-4-methoxycinnamic acid is a functionalized aryl halide scaffold used in the synthesis of resveratrol analogues, coumarins, and substituted stilbenes. Successful coupling requires addressing two critical structural features:

  • The Free Carboxylic Acid (-COOH):

    • Challenge: The acidic proton (

      
      ) immediately quenches basic catalytic species and consumes the stoichiometric base required for the Suzuki mechanism.
      
    • Solution: The protocol must account for in situ deprotonation. The active electrophile is the carboxylate anion , which increases water solubility but may reduce solubility in non-polar organic solvents like toluene.

  • The Ortho-Bromo Substituent:

    • Challenge: The bromine atom at the C2 position (ortho to the acrylic acid tail) creates steric hindrance during the Oxidative Addition step of the catalytic cycle.

    • Solution: Use of electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) or bidentate ligands (dppf) to facilitate oxidative addition and stabilize the Pd(II) intermediate.

Structural Target
  • Substrate: 3-(2-bromo-4-methoxyphenyl)acrylic acid.

  • Electrophilic Site: C–Br bond (Aryl bromide).

  • Electronic Nature: The 4-methoxy group is an Electron Donating Group (EDG) meta to the bromide, which slightly deactivates the C-Br bond toward oxidative addition compared to electron-deficient systems.

Mechanistic Workflow & Catalytic Cycle[1][2][3][4]

The reaction proceeds via the anionic pathway. The base first neutralizes the carboxylic acid, forming the potassium carboxylate salt. This salt then enters the catalytic cycle.

Figure 1: Catalytic Cycle (Anionic Pathway)

SuzukiCycle Start Start: 2-Bromo-4-methoxycinnamic acid Deprotonation Step 1: In-situ Deprotonation (Base consumes -COOH) Start->Deprotonation + 1 eq. Base OxAdd Step 2: Oxidative Addition (Pd(0) inserts into C-Br) Deprotonation->OxAdd Active Species: Carboxylate Anion Transmetal Step 3: Transmetalation (Boronate exchange) OxAdd->Transmetal + Ar-B(OH)2 / Base RedElim Step 4: Reductive Elimination (C-C Bond Formation) Transmetal->RedElim RedElim->OxAdd Regenerated Pd(0) Product Product: Biaryl Cinnamate Salt RedElim->Product

Caption: The Anionic Suzuki-Miyaura Cycle. Note that the substrate enters the cycle as a carboxylate salt, necessitating polar solvent mixtures.

Experimental Protocols

Two protocols are provided.[1][2][3][4][5][6][7][8] Protocol A is the standard, robust method suitable for most boronic acids. Protocol B is the "High-Performance" method for sterically demanding or electron-poor boronic acids.

Critical Reagent Ratios (General)
ComponentEquivalentsRole
Aryl Halide 1.0Limiting Reagent
Boronic Acid 1.2 - 1.5Nucleophile (Excess compensates for protodeboronation)
Base 3.5 - 4.0 1 eq. to neutralize acid + 2-3 eq. for catalysis
Catalyst 0.02 - 0.052-5 mol% Pd loading
Protocol A: The "Robust Aqueous" Method (Recommended)

Applicability: General purpose, high functional group tolerance. Chemistry: Uses Pd(dppf)Cl₂, a robust catalyst that resists deactivation by water and oxygen.

Reagents:

  • 2-Bromo-4-methoxycinnamic acid (1.0 equiv)

  • Arylboronic acid (1.3 equiv)

  • Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (3 mol%)

  • Base: Potassium Carbonate (

    
    ) (4.0 equiv)
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Procedure:

  • Setup: Charge a reaction vial (equipped with a magnetic stir bar) with the cinnamic acid derivative (1.0 eq), arylboronic acid (1.3 eq), and

    
     (4.0 eq).
    
  • Inerting: Cap the vial with a septum. Evacuate and backfill with Nitrogen or Argon (3 cycles).

  • Solvent Addition: Add degassed 1,4-Dioxane and Water via syringe.

    • Note: The acid will dissolve as the base deprotonates it, potentially generating mild effervescence (

      
      ).
      
  • Catalyst Addition: Remove the septum briefly (under positive inert gas flow) to add Pd(dppf)Cl₂ (3 mol%). Reseal and purge once more.

  • Reaction: Heat the block/bath to 90°C with vigorous stirring.

    • Time: Typically 4–12 hours. Monitor by HPLC or TLC (acidify aliquot before spotting).

  • Workup (Critical for Acids):

    • Cool to room temperature.[4][7]

    • Dilute with water. The product is currently a water-soluble salt.

    • Wash the aqueous layer with Ethyl Acetate (to remove non-polar impurities/dimers). Discard this organic layer.

    • Acidify the aqueous phase carefully with 1M HCl to pH ~2–3. The free acid product will precipitate.

    • Extract the precipitate with Ethyl Acetate (x3). Dry over

      
       and concentrate.
      
Protocol B: High-Performance Steric Method

Applicability: For sterically hindered boronic acids or if Protocol A gives low yields. Chemistry: Uses SPhos , a bulky, electron-rich ligand that accelerates oxidative addition into the hindered ortho-bromide bond.

Reagents:

  • Catalyst System:

    
     (1.5 mol%) + SPhos  (6 mol%) OR SPhos Pd G2  precatalyst (3 mol%).
    
  • Base: Potassium Phosphate Tribasic (

    
    ) (3.5 equiv).
    
  • Solvent: Toluene / Water (10:1) or n-Butanol.

Modifications to Procedure:

  • If using

    
    /SPhos, premix the catalyst and ligand in the solvent for 10 minutes at room temperature before adding to the reaction vessel to ensure active species formation.
    
  • Run at 100°C . The higher temperature helps overcome the steric barrier of the ortho-bromo group.

Troubleshooting & Optimization Logic

Figure 2: Decision Matrix for Optimization

Optimization Issue Problem Identified LowConv Low Conversion (Starting Material Remains) Issue->LowConv Dehal Dehalogenation (Br replaced by H) Issue->Dehal Black Pd Black Precipitate (Catalyst Death) Issue->Black Sol_Temp Increase Temp (100°C) Switch to SPhos/XPhos LowConv->Sol_Temp Steric hindrance? Sol_Dry Reduce Water ratio Use Anhydrous Solvent Dehal->Sol_Dry Protodeboronation? Sol_Ligand Add excess Ligand Switch to Pd(dppf)Cl2 Black->Sol_Ligand Unstable Pd species?

Caption: Troubleshooting logic for common Suzuki coupling failures.

Quantitative Optimization Table
ObservationRoot CauseCorrective Action
Recovery of SM (Acid) Catalyst inactive or steric barrier too high.Switch to Protocol B (SPhos). Increase Temp to 110°C.
Product is stuck in Aqueous Incomplete acidification during workup.Ensure pH < 3. Cinnamic acids have pKa ~4.5; pH must be well below this to extract.
Homocoupling of Boronic Acid Oxidation of Boronic acid.Degas solvents more thoroughly. Reduce excess Boronic acid.
Precipitate during reaction Low solubility of the K-salt in organic solvent.Increase Water content (e.g., move from 9:1 to 4:1 Dioxane:Water).

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link

  • Goossen, L. J., & Melzer, B. (2007). Decarboxylative Cross-Coupling of Aryl Tosylates with Aromatic Carboxylate Salts.
  • Maleki, A., et al. (2025). Environmentally Friendly Suzuki Aryl-Aryl Cross-Coupling Reaction.[8][9] ResearchGate Review. Link

  • BenchChem Application Note. (2025). Protocols for Suzuki Coupling Reactions Using Sterically Hindered Aryl Bromides. Link (Generalized protocol reference).

Sources

Application Note: A Validated Protocol for the Synthesis of Ethyl 2-Bromo-4-methoxycinnamate via Acid-Catalyzed Esterification

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, two-step protocol for the synthesis of Ethyl 2-Bromo-4-methoxycinnamate, a valuable intermediate for pharmaceutical and organic synthesis. The methodology begins with the electrophilic bromination of 4-methoxycinnamic acid to yield the key precursor, 2-bromo-4-methoxycinnamic acid. The subsequent and primary focus of this guide is the detailed Fischer esterification of this intermediate to produce the target ester. We delve into the mechanistic underpinnings of the esterification reaction, provide a step-by-step experimental workflow, and outline critical safety and handling procedures. This document is intended for researchers, chemists, and professionals in drug development seeking a robust and reproducible synthetic method.

Introduction and Significance

Cinnamic acid and its derivatives are a class of organic compounds widely found in nature and are of significant interest to the pharmaceutical and chemical industries.[1][2] These molecules serve as precursors for the synthesis of various bioactive compounds, including antioxidants, anti-inflammatory agents, and UV-absorbing agents used in sunscreens.[3][4] Ethyl 2-bromo-4-methoxycinnamate, the subject of this guide, is a functionalized derivative that incorporates both a bromine atom and a methoxy group on the aromatic ring, making it a versatile building block for further chemical modification in drug discovery and materials science.

The synthesis of this target molecule is most effectively achieved through a two-step process:

  • Bromination: Introduction of a bromine atom at the ortho-position to the activating methoxy group on the 4-methoxycinnamic acid backbone.

  • Esterification: Conversion of the resulting carboxylic acid to its corresponding ethyl ester via an acid-catalyzed reaction with ethanol.

This guide places special emphasis on the Fischer esterification step, a fundamental and widely-used reaction in organic synthesis.[5][6]

Reaction Mechanisms and Scientific Rationale

Fischer-Speier Esterification

The conversion of a carboxylic acid to an ester using an alcohol in the presence of an acid catalyst is known as the Fischer esterification.[6] This reaction is a reversible, acid-catalyzed nucleophilic acyl substitution.[6]

The mechanism proceeds through several key steps:

  • Protonation of the Carbonyl: The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid. This step significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[6][7]

  • Nucleophilic Attack: A molecule of ethanol, acting as the nucleophile, attacks the protonated carbonyl carbon. This results in the formation of a tetrahedral intermediate.[7]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[6]

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl group.

  • Deprotonation: The final step involves the deprotonation of the carbonyl oxygen to regenerate the acid catalyst and yield the final ester product.[6]

Crucially, the reaction is an equilibrium process.[6] To drive the reaction to completion and maximize the yield of the ester, an excess of one of the reactants (typically the alcohol, as it can also serve as the solvent) is used.[8] Alternatively, the removal of water as it is formed can also shift the equilibrium toward the products.[6][8]

Electrophilic Aromatic Bromination

The synthesis of the precursor, 2-bromo-4-methoxycinnamic acid, is achieved via electrophilic aromatic substitution. The methoxy group (-OCH₃) is a strong activating group and an ortho, para-director. Since the para position is already occupied by the propenoic acid group, bromination occurs at one of the ortho positions. A Lewis acid catalyst, such as Ferric Chloride (FeCl₃), is often used to polarize the bromine molecule, generating a more potent electrophile (Br⁺).

Synthesis Workflow Diagram

The following diagram illustrates the complete workflow for the preparation and validation of Ethyl 2-Bromo-4-methoxycinnamate.

Synthesis_Workflow Bromination Step 1: Bromination Intermediate 2-Bromo-4-methoxycinnamic Acid Bromination->Intermediate Precursor Synthesis Esterification Step 2: Esterification (Fischer) Workup Aqueous Work-up & Extraction Esterification->Workup Reaction Quench Crude Crude Product Workup->Crude Purification Purification (Recrystallization) FinalProduct Ethyl 2-Bromo-4-methoxycinnamate (Pure) Purification->FinalProduct Characterization Characterization (NMR, MS) SM 4-Methoxycinnamic Acid SM->Bromination Reagents_Br Bromine Glacial Acetic Acid Reagents_Br->Bromination Intermediate->Esterification Reagents_Est Ethanol (excess) Sulfuric Acid (cat.) Reagents_Est->Esterification Crude->Purification FinalProduct->Characterization Structure Verification

Caption: Workflow for the synthesis of Ethyl 2-Bromo-4-methoxycinnamate.

Quantitative Data Summary

The following table summarizes the key quantitative data for the two-step synthesis.

StepReactionStarting MaterialsKey Reagents/CatalystSolventReaction ConditionsProductApprox. Yield (%)
1 Bromination4-Methoxycinnamic acidBromine, Ferric Chloride (FeCl₃)Glacial Acetic Acid45-75°C, 15 hours2-Bromo-4-methoxycinnamic acid~85
2 Esterification2-Bromo-4-methoxycinnamic acidEthanol, Sulfuric Acid (H₂SO₄)Ethanol (excess)Reflux (~78°C), 16-24 hoursEthyl 2-Bromo-4-methoxycinnamate~90

Detailed Experimental Protocols

Materials and Equipment
  • 4-Methoxycinnamic acid (≥98%)

  • Bromine (≥99.5%)

  • Anhydrous Ferric Chloride (FeCl₃)

  • Glacial Acetic Acid

  • Ethanol (absolute, ≥99.5%)

  • Sulfuric Acid (concentrated, 98%)

  • Sodium Bicarbonate (NaHCO₃)

  • Sodium Thiosulfate (Na₂S₂O₃)

  • Ethyl Acetate (EtOAc)

  • Magnesium Sulfate (anhydrous, MgSO₄)

  • Round-bottom flasks, reflux condenser, dropping funnel, magnetic stirrer, heating mantle

  • Separatory funnel, Buchner funnel, vacuum filtration apparatus

  • Rotary evaporator

  • NMR Spectrometer

Step 1: Synthesis of 2-Bromo-4-methoxycinnamic acid (Precursor)

This protocol is adapted from a similar bromination of p-methoxybenzoic acid.[9]

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 20 g of 4-methoxycinnamic acid in 150 mL of glacial acetic acid. Add a catalytic amount (approx. 0.5 g) of anhydrous ferric chloride.

  • Bromine Addition: Prepare a solution of 6.5 mL of bromine in 20 mL of glacial acetic acid. Add this solution dropwise to the reaction flask over 1-2 hours at room temperature.

    • Causality: Dropwise addition is critical to control the exothermic reaction and prevent over-bromination or unwanted side reactions with the alkene double bond.

  • Reaction: After the addition is complete, gently heat the reaction mixture to 45°C and maintain for 10 hours, then increase the temperature to 75°C for an additional 5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Cool the mixture to room temperature. Pour the reaction mixture slowly into 500 mL of ice-cold water containing a small amount of sodium thiosulfate to quench any unreacted bromine.

  • Isolation: Collect the resulting precipitate by vacuum filtration. Wash the filter cake thoroughly with cold distilled water to remove acetic acid and inorganic salts.

  • Drying: Dry the product under vacuum at 60-70°C to yield 2-bromo-4-methoxycinnamic acid as an off-white or yellowish solid.

Step 2: Esterification to Ethyl 2-Bromo-4-methoxycinnamate
  • Reaction Setup: To a 250 mL round-bottom flask, add 15 g of the dried 2-bromo-4-methoxycinnamic acid from Step 1. Add 100 mL of absolute ethanol.

  • Catalyst Addition: While stirring, slowly and carefully add 3 mL of concentrated sulfuric acid to the mixture.

    • Causality: Concentrated H₂SO₄ is a strong dehydrating agent and the acid catalyst. It must be added slowly to the alcohol to manage the heat generated.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78°C) using a heating mantle. Continue refluxing for 16-24 hours. The progress can be monitored by TLC by observing the disappearance of the starting carboxylic acid spot.

    • Causality: Refluxing at the boiling point of the solvent (ethanol) ensures the reaction proceeds at a reasonable rate without loss of solvent. The excess ethanol pushes the equilibrium towards the ester product.[6][8]

  • Solvent Removal: After the reaction is complete, cool the flask to room temperature. Remove the excess ethanol using a rotary evaporator.

  • Extraction: Dissolve the remaining residue in 100 mL of ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with:

    • 100 mL of water.

    • 100 mL of saturated sodium bicarbonate solution (to neutralize the sulfuric acid and remove any unreacted carboxylic acid). Repeat this wash until no more CO₂ evolution is observed.

    • 100 mL of brine (saturated NaCl solution) to aid in the separation of the aqueous and organic layers.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.

  • Final Product Isolation: Remove the ethyl acetate solvent using a rotary evaporator to yield the crude ethyl 2-bromo-4-methoxycinnamate, which may be an oil or a low-melting solid.

Purification and Characterization
  • Purification: The crude product can be purified by recrystallization from a minimal amount of hot ethanol or isopropanol. Dissolve the crude product in the hot solvent and allow it to cool slowly to room temperature, then in an ice bath to induce crystallization. Collect the pure crystals by vacuum filtration.

  • Characterization (¹H NMR): The structure of the final product should be confirmed by ¹H NMR spectroscopy. The expected spectrum in CDCl₃ would show characteristic peaks corresponding to the ethyl group (a quartet and a triplet), the methoxy group (a singlet), the aromatic protons, and the vinylic protons of the cinnamate backbone.[10][11] The large coupling constant (J ≈ 16 Hz) between the vinylic protons confirms the trans configuration of the double bond.[10]

Safety and Handling Precautions

  • General: All manipulations should be performed in a well-ventilated chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Bromine: Bromine is highly toxic, corrosive, and causes severe burns.[12] It should be handled with extreme care in a fume hood.[13] Have a quenching agent (sodium thiosulfate solution) readily available. In case of skin contact, wash immediately and copiously with water for at least 15 minutes and seek immediate medical attention.[14][15]

  • Concentrated Sulfuric Acid: Highly corrosive and can cause severe burns. Add acid to other liquids slowly and never the other way around.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

References

  • BenchChem. (2025).
  • SciSpace. (n.d.).
  • University of Michigan. (n.d.).
  • ChemTalk. (n.d.).
  • Wikipedia. (n.d.).
  • PubMed. (n.d.).
  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry.
  • Carl ROTH. (n.d.).
  • Google Patents. (n.d.). CN101121664B - Method for preparing ethyl cinnamate derivative.
  • ResearchGate. (2024). 1 H-NMR spectra of ethyl trans-p-methoxycinnamate.
  • Journal of Chemical and Pharmaceutical Research. (2011). Cinnamic acid derivatives: A new chapter of various pharmacological activities. Journal of Chemical and Pharmaceutical Research.
  • Carl ROTH. (n.d.).
  • The Pharma Innovation Journal. (2019). Cinnamic acid derivatives.
  • Sigma-Aldrich. (2025).
  • Thermo Fisher Scientific. (2009).
  • Dolly Corporation. (2025). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations.
  • Bionium. (n.d.).
  • Hindawi. (2022).
  • Chemistry Steps. (n.d.).
  • CDC. (2024). Bromine | Chemical Emergencies. Centers for Disease Control and Prevention.
  • GOV.UK. (2022). Bromine: incident management. GOV.UK.
  • Organic Chemistry Portal. (n.d.).

Sources

Application Note: High-Efficiency Microwave-Assisted Synthesis of Brominated Methoxycinnamic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Brominated methoxycinnamic acids are critical pharmacophores in drug discovery, serving as precursors for anti-inflammatory agents, antidiabetic drugs (e.g., glitazones), and specific enzyme inhibitors. Conventional synthesis via thermal Knoevenagel-Doebner condensation often requires prolonged reflux times (4–12 hours), toxic solvents (pyridine/benzene), and suffers from variable yields due to thermal degradation.

This Application Note details a validated Microwave-Assisted Organic Synthesis (MAOS) protocol. By leveraging dielectric heating, this method reduces reaction times to under 15 minutes, improves yields to >85%, and adheres to Green Chemistry principles by utilizing ethanol or solvent-free conditions.

Scientific Mechanism & Rationale

The Knoevenagel-Doebner Condensation

The synthesis involves the condensation of a brominated methoxybenzaldehyde with malonic acid. Unlike the standard Knoevenagel reaction which often yields diesters, the Doebner modification utilizes malonic acid in the presence of a base to facilitate a concerted decarboxylation, yielding the


-unsaturated carboxylic acid (predominantly trans-isomer).
Microwave Dielectric Heating

Conventional heating relies on thermal conduction, creating temperature gradients and "wall effects." Microwave irradiation (2.45 GHz) couples directly with the dipoles in the reaction mixture (specifically the polarizability of the aldehyde and the ionic nature of the base catalyst). This results in:

  • Volumetric Heating: Uniform energy distribution.

  • Selective Heating: The catalyst/solvent system absorbs energy faster than the vessel, driving the activation energy (

    
    ) barrier crossing more efficiently.
    
Reaction Pathway Visualization

The following diagram outlines the mechanistic cascade from the initial aldehyde to the final decarboxylated product.

ReactionMechanism Reactants Brominated Methoxybenzaldehyde + Malonic Acid Enolate Enolate Formation (Base Catalyzed) Reactants->Enolate Deprotonation Aldol Aldol-type Intermediate Enolate->Aldol Nucleophilic Attack Elimination Elimination (-H₂O) Aldol->Elimination Dehydration Dicarboxylic Dicarboxylic Intermediate Elimination->Dicarboxylic Decarbox Decarboxylation (-CO₂ / Heat) Dicarboxylic->Decarbox MW Irradiation Product Brominated Methoxycinnamic Acid (Trans-isomer) Decarbox->Product

Figure 1: Mechanistic pathway of the Microwave-Assisted Knoevenagel-Doebner condensation.

Materials & Equipment

Reagents
  • Substrate: 5-Bromo-4-methoxybenzaldehyde (CAS: 79944-64-2) or 3-Bromo-4-methoxybenzaldehyde.

  • Reagent: Malonic Acid (Reagent Grade, >99%).

  • Catalyst/Base: Piperidine (Catalytic amount) or Ammonium Acetate.

  • Solvent: Ethanol (Absolute) or Pyridine (if solvent-free fails).

  • Workup: Hydrochloric acid (1M), Ice water.

Equipment
  • Microwave Reactor: Single-mode synthesis reactor (e.g., CEM Discover or Anton Paar Monowave). Note: Domestic microwaves are not recommended due to lack of pressure/temp control.

  • Vessels: 10 mL or 35 mL pressure-sealed borosilicate glass vials with Teflon/silicone septa.

Experimental Protocol

Standardized Workflow

This protocol uses 5-Bromo-4-methoxybenzaldehyde as the model substrate.

Step 1: Reaction Assembly

  • In a 10 mL microwave vial, charge 5-Bromo-4-methoxybenzaldehyde (1.0 mmol, 215 mg) and Malonic acid (1.2 mmol, 125 mg).

  • Add Ethanol (2.0 mL).

  • Add Piperidine (0.1 mmol, ~10 µL) as the catalyst.

    • Green Alternative: Replace Piperidine/Ethanol with Ammonium Acetate (1.5 mmol) for a solvent-free melt reaction.

  • Seal the vial with a snap-cap and place it in the reactor cavity.

Step 2: Microwave Irradiation Program the reactor with the following parameters:

  • Mode: Dynamic (Power cycling to maintain temp).

  • Temperature: 90°C.

  • Hold Time: 5:00 minutes.

  • Pre-stirring: 30 seconds (High speed).

  • Pressure Limit: 200 psi (Safety cutoff).

  • Power Max: 150 W.

Step 3: Workup & Purification

  • Allow the vial to cool to 50°C (using compressed air cooling feature of the reactor).

  • Transfer the reaction mixture into a beaker containing Ice-Cold Water (20 mL).

  • Slowly acidify with 1M HCl dropwise until pH ~2–3. A white/off-white precipitate will form immediately.

  • Stir for 15 minutes to ensure complete precipitation.

  • Filter the solid using vacuum filtration (Buchner funnel).

  • Wash the cake with cold water (2 x 5 mL).

  • Recrystallization: Dissolve the crude solid in minimum hot ethanol, then add warm water until turbidity appears. Cool to 4°C.

Workflow Diagram

Workflow Start Weigh Reagents (Aldehyde + Malonic Acid) Mix Add Catalyst (Piperidine/EtOH) Start->Mix MW MW Irradiation 90°C | 5 min | 150W Mix->MW Cool Cool to 50°C MW->Cool Pour Pour into Ice Water Acidify (pH 2) Cool->Pour Filter Vacuum Filtration Pour->Filter Recryst Recrystallization (EtOH/H₂O) Filter->Recryst

Figure 2: Step-by-step experimental workflow for the synthesis.[1]

Optimization & Data Analysis

Solvent & Catalyst Screening

The following data summarizes the optimization process for 5-bromo-4-methoxycinnamic acid.

EntrySolventCatalystTemp (°C)Time (min)Yield (%)Notes
1PyridinePiperidine100592Traditional, hard to remove solvent.
2EthanolPiperidine901088Recommended. Green & easy workup.
3WaterNaOH1001565Poor solubility of aldehyde.
4NoneNH₄OAc110385Solvent-free; requires melt.
5ToluenePyridine1106068Conventional heating (Control).
Characterization (Expected Data)
  • Melting Point: 254–256°C (Lit. value for 5-bromo-4-methoxycinnamic acid).

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       12.30 (s, 1H, -COOH)
      
    • 
       7.95 (s, 1H, Ar-H, H-2)
      
    • 
       7.70 (dd, 1H, Ar-H, H-6)
      
    • 
       7.55 (d, 1H, 
      
      
      
      Hz, =CH-Ar, trans)
    • 
       7.15 (d, 1H, Ar-H, H-5)
      
    • 
       6.45 (d, 1H, 
      
      
      
      Hz, =CH-COOH, trans)
    • 
       3.90 (s, 3H, -OCH3)
      
    • Note: The coupling constant (J) of ~16 Hz confirms the trans-geometry.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Incomplete decarboxylationIncrease MW hold time by 2 mins or increase Temp to 100°C.
Sticky Product Residual solvent/baseWash the filter cake thoroughly with dilute HCl (0.1 M) followed by cold water.
Vessel Failure Excessive pressureReduce scale (do not fill vial >50%). Ensure malonic acid decarboxylation (CO₂ release) is vented or vessel is rated for high pressure.
Impurity (Cis) Photo-isomerizationPerform workup in low light; recrystallize from ethanol.

Safety Considerations

  • Brominated Compounds: Many brominated aromatics are irritants. Handle in a fume hood.

  • Decarboxylation Pressure: The reaction releases CO₂ gas. While 1 mmol scale is safe in 10 mL vessels, scaling up requires careful calculation of headspace pressure. Do not exceed vessel pressure ratings.

  • Superheating: MW heating can cause solvents to boil above their atmospheric boiling points (superheating). Open vessels carefully after cooling.

References

  • Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis. Frontiers in Chemistry. (2018). [Link]

  • Microwave-Assisted Synthesis of trans-Cinnamic Acid for Highly Efficient Removal of Copper. ACS Omega. (2019). [Link]

  • Microwave-Assisted Synthesis of Ethyl 4-Hydroxy-3-ethoxycinnamate Through A Catalytic Pathway. Atlantis Press. (2015). [Link]

  • Microwave Assisted Synthesis of p-Methoxy Cinnamic Acid Derivatives. Asian Journal of Chemistry. (2018). [Link]

  • Microwave-assisted multicomponent reactions in heterocyclic chemistry. Beilstein Journal of Organic Chemistry. (2011). [Link]

Sources

Troubleshooting & Optimization

Preventing decarboxylation during cinnamic acid synthesis workup

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing Unwanted Decarboxylation and Maximizing Yield

Welcome to the technical support center for cinnamic acid synthesis. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their synthetic workup procedures and troubleshoot common issues, particularly the unwanted loss of product through decarboxylation. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.

I. Troubleshooting Guide: Diagnosing and Solving Decarboxylation Issues

This section addresses specific problems you might encounter during the workup of your cinnamic acid synthesis, providing step-by-step solutions and the rationale behind them.

Scenario 1: Low Yield of Cinnamic Acid with a Strong Styrene-like Odor

Problem: You've completed your synthesis (e.g., via Perkin, Knoevenagel-Doebner) and after the workup, the yield of your crystalline cinnamic acid is significantly lower than expected. You also notice a distinct, sharp odor reminiscent of styrene.

Diagnosis: This is a classic sign of decarboxylation. Cinnamic acid, especially under certain conditions, can lose a molecule of carbon dioxide to form styrene. This is particularly prevalent when excessive heat is applied during the workup, or if the pH is not carefully controlled.

Solution Workflow:

  • Re-evaluate Your Workup Temperature: High temperatures are a primary driver of decarboxylation.

    • Avoid Aggressive Heating: When removing solvents, use a rotary evaporator at a moderate temperature (e.g., 40-50°C). Avoid using high-temperature heating mantles to concentrate your solutions.

    • Cooling During Acidification: During the precipitation of cinnamic acid from its salt solution, perform the acidification in an ice bath. This not only controls the exotherm of the neutralization but also minimizes the risk of heat-induced decarboxylation.

  • Optimize pH Control During Extraction and Precipitation:

    • Initial Extraction: After the reaction, the mixture is often made basic to convert cinnamic acid into its water-soluble salt (cinnamate) to separate it from unreacted benzaldehyde and other organic impurities.[1] Do not use an excessively strong base or a large excess. A pH of 8-9 is generally sufficient.

    • Acidification for Precipitation: When re-acidifying the aqueous layer to precipitate the cinnamic acid, do so slowly and with cooling. Add the acid dropwise until the pH is approximately 2-3.[2] A sudden drop in pH can create localized hot spots that promote decarboxylation.

  • Consider the Synthetic Route:

    • Knoevenagel-Doebner Condensation: This reaction often involves the in-situ decarboxylation of a malonic acid derivative.[3][4] If the reaction is heated for too long or at too high a temperature, the resulting cinnamic acid can also begin to decarboxylate. Ensure your reaction monitoring (e.g., by TLC) is effective to avoid prolonged heating after the reaction is complete.

Visualizing the Problem: The Decarboxylation Pathway

Decarboxylation cinnamic_acid Cinnamic Acid heat_ph Excess Heat or Inappropriate pH cinnamic_acid->heat_ph Workup Conditions styrene Styrene heat_ph->styrene Decarboxylation co2 CO₂ heat_ph->co2 Loss of Carboxyl Group Troubleshooting_Workflow start Low Yield or Impure Product check_odor Styrene-like Odor? start->check_odor oily_product Oily/Gummy Product? check_odor->oily_product No decarboxylation High Probability of Decarboxylation check_odor->decarboxylation Yes impurities Impurities Present oily_product->impurities Yes solution1 Reduce Workup Temperature Optimize pH Control decarboxylation->solution1 solution2 Improve Initial Wash Perform Recrystallization impurities->solution2 end Pure Cinnamic Acid solution1->end solution2->end

Caption: Decision tree for troubleshooting cinnamic acid workup.

II. Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the aqueous workup of cinnamic acid?

A1: The workup involves two key pH adjustments. First, to separate the cinnamic acid from non-acidic organic impurities, the reaction mixture is made basic to a pH of 8-9. This converts the water-insoluble cinnamic acid (pKa ≈ 4.44) into its water-soluble sodium salt. [5]After separating the aqueous layer, it is then acidified to a pH of 2-3 to precipitate the pure cinnamic acid. [2]It is crucial to perform this acidification slowly and with cooling to prevent decarboxylation.

Q2: Can I use heat to concentrate my reaction mixture before workup?

A2: It is strongly advised to avoid excessive heating. While some synthetic methods like the Perkin reaction require high temperatures to proceed, the workup should be performed under milder conditions. [2]If you need to remove a solvent, use a rotary evaporator at a moderate temperature (below 50°C). High heat during the workup is a major contributor to the decarboxylation of cinnamic acid into styrene. [6][7] Q3: My cinnamic acid is slightly yellow. How can I decolorize it?

A3: A yellow tint often indicates the presence of impurities. The most effective method for decolorization is recrystallization with the addition of a small amount of activated charcoal. [1][8]Dissolve the crude cinnamic acid in a suitable hot solvent, add a small amount of activated charcoal, and heat for a short period. Then, perform a hot filtration to remove the charcoal, and allow the filtrate to cool and crystallize.

Q4: What are the best solvents for recrystallizing cinnamic acid?

A4: Cinnamic acid is slightly soluble in water but freely soluble in many organic solvents like ethanol, methanol, and acetone. [5][9]A mixed solvent system is often ideal for recrystallization. A common and effective method is to use a mixture of an alcohol (like ethanol or methanol) and water. [10][11]The crude product is dissolved in the minimum amount of hot alcohol, and then hot water is added dropwise until the solution just begins to turn cloudy. Upon slow cooling, pure crystals of cinnamic acid will form.

Q5: How can I confirm that my product is indeed cinnamic acid and not styrene?

A5: Several analytical techniques can be used:

  • Melting Point: trans-Cinnamic acid has a distinct melting point of around 133°C. [12]A significantly lower or broader melting range suggests impurities. Styrene is a liquid at room temperature.

  • Infrared (IR) Spectroscopy: Cinnamic acid will show a characteristic broad O-H stretch for the carboxylic acid (around 2500-3300 cm⁻¹) and a strong C=O stretch (around 1680-1700 cm⁻¹). [12]Styrene will lack these peaks but will show characteristic peaks for its vinyl group.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is very effective. Cinnamic acid will show a carboxylic acid proton (a singlet, often broad, above 10 ppm) and two vinyl protons with a large coupling constant (J ≈ 16 Hz) for the trans isomer. Styrene has a very different and distinct NMR spectrum.

III. Key Physicochemical Data for Workup Procedures

The following table summarizes key data to inform your experimental design.

PropertyValueSignificance for Workup
Melting Point 133°C (trans-isomer)A key indicator of purity. A lower, broader melting point suggests impurities or the presence of the cis-isomer.
pKa ~4.44Guides the pH for extraction. At pH > 6, it will be fully deprotonated and water-soluble. At pH < 3, it will be fully protonated and precipitate from aqueous solution.
Solubility in Water 0.5 g/L at 25°CCinnamic acid is poorly soluble in neutral water, necessitating conversion to its salt for aqueous extraction.
Solubility in Ethanol SolubleEthanol is a good solvent for recrystallization, often used in combination with water.
Solubility in Diethyl Ether SolubleUseful for extracting organic impurities from the basic aqueous solution of sodium cinnamate.

IV. Best-Practice Aqueous Workup Protocol for Cinnamic Acid Synthesis

This protocol is designed to maximize yield and purity by minimizing the risk of decarboxylation.

  • Cooling the Reaction Mixture: After the reaction is complete (as determined by TLC or other monitoring), allow the reaction mixture to cool to room temperature.

  • Initial Dilution and Basification:

    • Transfer the cooled mixture to a separatory funnel.

    • Add a sufficient amount of water.

    • Slowly add a saturated solution of sodium bicarbonate or a dilute (e.g., 1M) solution of sodium hydroxide with swirling. Monitor the pH and stop when it reaches 8-9. This converts the cinnamic acid to its water-soluble sodium salt.

  • Removal of Organic Impurities:

    • Extract the aqueous layer two to three times with a suitable organic solvent (e.g., diethyl ether or dichloromethane) to remove unreacted benzaldehyde and other non-acidic byproducts.

    • Discard the organic layers.

  • Decolorization (Optional):

    • If the aqueous layer is colored, transfer it to a beaker, add a small amount of activated charcoal, and stir for 10-15 minutes.

    • Remove the charcoal by vacuum filtration through a pad of celite.

  • Precipitation of Cinnamic Acid:

    • Place the clear aqueous solution in an ice bath and stir.

    • Slowly, and with continuous stirring, add dilute hydrochloric acid (e.g., 3M HCl) dropwise until the pH of the solution is approximately 2-3.

    • A white precipitate of cinnamic acid should form.

  • Isolation and Drying:

    • Collect the crystalline product by vacuum filtration.

    • Wash the crystals with a small amount of cold water to remove any remaining inorganic salts.

    • Allow the crystals to air dry or dry them in a vacuum oven at a low temperature (< 50°C).

  • Purification (Recrystallization):

    • If necessary, recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to achieve high purity.

By understanding the chemical principles behind the workup and adhering to these best practices, you can effectively prevent the decarboxylation of cinnamic acid and consistently obtain a high yield of pure product.

References

  • BYJU'S. (n.d.). Perkin Reaction Mechanism. Retrieved from [Link]

  • SciSpace. (n.d.). Synthesis of cinnamic acid based on perkin reaction using sonochemical method and its potential. Retrieved from [Link]

  • ResearchGate. (n.d.). The Perkin Reaction and Related Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Decarboxylation reaction of cinnamic acids 2. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Decarboxylation of cinnamic acids using a ruthenium sawhorse. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Bromination of Cinnamic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

  • Unknown. (n.d.). Preparation of cinnamic acid (Perkin condensation). Retrieved from [Link]

  • BYJU'S. (n.d.). Perkin Reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide. Retrieved from [Link]

  • Wikipedia. (n.d.). Cinnamic acid. Retrieved from [Link]

  • Google Patents. (n.d.). Method for obtaining high-purity cinnamic acid.
  • bepls. (n.d.). Green Synthesis Approach of Cinnamic Acid by Knoevenagel Condensation and It's Antibacterial Activity. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation in Ethanol: An Access to Potent Phenolic UV Filters and Radical Scavengers. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Decarboxylative functionalization of cinnamic acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of the decarboxylation of cinnamic dicarboxylic acid 4a.... Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Esterification, Purification and Identification of Cinnamic Acid Esters. Retrieved from [Link]

  • Scientific Research Publishing. (n.d.). Organocatalyzed Decarboxylation of Naturally Occurring Cinnamic Acids: Potential Role in Flavoring Chemicals Production. Retrieved from [Link]

  • YouTube. (2016, October 1). Making Cinnamic Acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6D: Mixed Solvent Crystallization. Retrieved from [Link]

  • YouTube. (2020, October 9). Recrystallization of Cinnamic acid and Tryptamine Part I. Retrieved from [Link]

Sources

Separating cis-trans isomers of 2-Bromo-4-methoxycinnamic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for handling 2-Bromo-4-methoxycinnamic acid. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of separating and identifying its geometric isomers. We will address common challenges encountered during experimental work and provide robust, field-tested solutions and protocols.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the properties and handling of 2-Bromo-4-methoxycinnamic acid isomers.

Q1: What are the fundamental structural differences between the cis and trans isomers of 2-Bromo-4-methoxycinnamic acid?

A: The difference lies in the spatial arrangement of substituents around the carbon-carbon double bond. In the trans-isomer (E configuration), the bulky groups (the aromatic ring and the carboxylic acid) are on opposite sides of the double bond, leading to a more linear and stable structure. In the cis-isomer (Z configuration), these groups are on the same side, causing steric hindrance and resulting in a less stable, more sterically crowded molecule. Cinnamic acid and its derivatives exist naturally as both cis and trans isomers, though the trans form is more common and generally more stable.[1]

G cluster_trans trans-2-Bromo-4-methoxycinnamic acid (E-isomer) cluster_cis cis-2-Bromo-4-methoxycinnamic acid (Z-isomer) trans_img caption_trans More stable, lower solubility, higher melting point cis_img caption_cis Less stable, higher solubility, lower melting point

Caption: Geometric isomers of 2-Bromo-4-methoxycinnamic acid.

Q2: Why is separating these two isomers so challenging?

A: Their shared molecular formula and functional groups result in very similar physical properties, such as polarity and molecular weight. Standard purification techniques like basic crystallization or simple chromatography often fail because the isomers interact with solvents and stationary phases in nearly identical ways. Effective separation requires methods that can exploit the subtle differences in their three-dimensional shape and crystal packing efficiency.[2]

Q3: My synthesis was supposed to yield the trans isomer, but I see both. Why?

A: While the trans isomer is thermodynamically favored, the energy barrier for isomerization can be overcome. Exposure to ultraviolet (UV) light, from sunlight or even fluorescent lab lighting, is a primary cause of trans-to-cis isomerization.[3][4] The equilibrium can also be influenced by heat or the presence of catalysts (e.g., trace amounts of iodine) during the reaction or workup.[3]

Q4: How can I reliably determine the ratio of cis to trans isomers in my sample?

A: Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is the most definitive method. The vinylic protons (the H atoms on the C=C double bond) have distinct chemical shifts and coupling constants (J-values).

  • trans-isomer: Exhibits a larger coupling constant, typically in the range of 15.9 - 17 Hz , due to the anti-periplanar relationship of the protons.[5][6]

  • cis-isomer: Shows a smaller coupling constant, typically 12 - 13 Hz , due to the syn-periplanar arrangement.[5][6] By integrating the signals corresponding to each isomer, you can accurately quantify their relative amounts.[7]

Troubleshooting Guide: Experimental Challenges & Solutions

This section is formatted to help you quickly diagnose and solve problems encountered during the separation process.

Problem 1: Poor or no separation of isomers using fractional crystallization.

  • Possible Cause 1: Inappropriate Solvent Choice. The solubility difference between the two isomers may not be significant enough in the chosen solvent. The trans isomer is generally less soluble than the cis isomer.[8]

  • Solution 1: Conduct a solvent screen. Test a range of solvents with varying polarities (e.g., ethanol, methanol, ethyl acetate, toluene, or mixtures like ethanol/water). The ideal solvent will dissolve the entire mixture at an elevated temperature but allow for the selective precipitation of the less soluble trans isomer upon slow cooling.[9]

  • Possible Cause 2: Cooling Rate is Too Fast. Rapid cooling promotes co-precipitation, trapping the more soluble cis isomer within the crystal lattice of the trans isomer.

  • Solution 2: Ensure very slow, controlled cooling. After dissolving the sample at the solvent's boiling point, allow the flask to cool to room temperature undisturbed over several hours, followed by further cooling in an ice bath or refrigerator. This maximizes the purity of the resulting crystals.

  • Possible Cause 3: Solution is Supersaturated with Both Isomers. If the concentration is too high, both isomers may crash out of solution simultaneously.

  • Solution 3: Use a more dilute solution. Start by adding just enough hot solvent to fully dissolve the crude mixture. If precipitation occurs too quickly upon minimal cooling, add a small amount of additional hot solvent to find the optimal concentration.

Problem 2: Isomers are co-eluting during flash column chromatography.

  • Possible Cause 1: Insufficient Selectivity of the Stationary/Mobile Phase. Standard silica gel with a simple hexane/ethyl acetate mobile phase may not have enough resolving power.

  • Solution 1: Enhance selectivity.

    • Mobile Phase Modification: Add a small percentage of acetic acid or formic acid to the mobile phase. This can suppress the deprotonation of the carboxylic acid group, leading to more consistent interactions with the silica and potentially improving separation.

    • Stationary Phase Change: Consider using a different stationary phase. Phenyl-bonded silica can offer different selectivity for aromatic compounds through π-π interactions, while C8 columns are also known to be effective for separating conformational isomers.[2][10]

  • Possible Cause 2: Column Overloading. Applying too much sample relative to the amount of stationary phase will cause band broadening and overlap, making separation impossible.

  • Solution 2: Reduce the sample load. A general rule of thumb for difficult separations is a sample-to-sorbent ratio of 1:100 or less. Run a small-scale test column first to optimize loading conditions.

Problem 3: The purified trans isomer converts back to a mixture upon storage or solvent removal.

  • Possible Cause: Unintentional UV Exposure. As mentioned in the FAQs, UV light can cause isomerization. Rotary evaporation under sunlight or leaving samples on the bench under lab lights for extended periods are common culprits.[4][11]

  • Solution: Implement light protection measures at all stages.

    • Wrap your chromatography column and collection flasks in aluminum foil.

    • Use an amber flask or foil-wrapped flask for crystallization.

    • Store purified, solid samples in amber vials in the dark.

    • Minimize exposure time during analysis (e.g., preparing NMR samples just before running the experiment).

G cluster_methods Separation Options start Crude Isomer Mixture separation Separation Method start->separation analysis Purity Analysis (NMR) separation->analysis crystallization Fractional Crystallization separation->crystallization chromatography Column Chromatography separation->chromatography pure Pure Isomer (>98%) analysis->pure Success impure Mixture Persists analysis->impure Failure troubleshoot Troubleshoot Separation impure->troubleshoot troubleshoot->separation Re-attempt

Caption: General workflow for isomer separation and purification.

Appendices
Appendix A: Detailed Experimental Protocols

Protocol 1: Separation by Fractional Crystallization

This protocol leverages the lower solubility of the trans isomer.

  • Solvent Selection: In a test tube, dissolve ~20 mg of the crude mixture in a minimal amount of a hot test solvent (e.g., 95% ethanol). Allow to cool slowly. The ideal solvent yields a good crop of crystals.

  • Dissolution: Place the bulk crude mixture (e.g., 1.0 g) in an Erlenmeyer flask wrapped in aluminum foil. Add the selected solvent dropwise at its boiling point until the solid is just fully dissolved.

  • Slow Cooling: Cover the flask and allow it to cool to room temperature undisturbed on a benchtop for 2-4 hours. Do not disturb the flask, as this can induce rapid precipitation.

  • Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals sparingly with a small amount of ice-cold solvent to remove any residual mother liquor containing the dissolved cis isomer.

  • Analysis: Dry the crystals and analyze their purity via ¹H-NMR. The mother liquor can be concentrated to recover a cis-enriched mixture for further purification if desired.

  • Recrystallization: If purity is not sufficient, repeat the process using the collected crystals. Each crystallization step will improve purity but at the cost of yield.

Protocol 2: Purity Determination by ¹H-NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified, dry sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire a standard ¹H-NMR spectrum. Ensure the spectral window includes the region from ~5.5 to ~8.5 ppm to observe both the aromatic and vinylic protons.

  • Spectral Analysis:

    • Identify the pair of doublets corresponding to the vinylic protons.

    • Measure the coupling constant (J-value) for each pair. The doublet with J ≈ 16 Hz corresponds to the trans isomer, while the doublet with J ≈ 12 Hz corresponds to the cis isomer.

    • Integrate one proton from the trans doublet and one proton from the cis doublet. The ratio of these integrals represents the molar ratio of the isomers.

Appendix B: Reference Data Table

The following table provides known and expected physical properties for relevant cinnamic acid derivatives. Data for the specific target molecule, 2-Bromo-4-methoxycinnamic acid, is sparse, so properties are extrapolated from analogs.

Propertytrans-4-methoxycinnamic acidtrans-5-bromo-2-methoxycinnamic acidcis-2-Bromo-4-methoxycinnamic acidtrans-2-Bromo-4-methoxycinnamic acid
Melting Point (°C) 170-175[12][13]224-227[14]Expected to be lower than transExpected to be > 200°C
Solubility Slightly soluble in water (0.712 mg/mL at 25°C)[13]Low in nonpolar solventsExpected to be higher than transExpected to be low in nonpolar solvents
¹H-NMR Vinylic J (Hz) ~16~16 (Expected)~12 (Expected)~16 (Expected)
Appearance White to off-white solidFaint brown to beige powder[14]Likely an oil or low-melting solidCrystalline solid
References
  • Chromatography Forum. (2014). Separation of cis/trans isomers. Available at: [Link]

  • Hartley, R. D., & Jones, E. C. (1975). Effect of ultraviolet light on substituted cinnamic acids and the estimation of their cis and trans isomers by gas chromatography.
  • Google Patents. (Year). Converting method for cis and trans isomers of cinnamic acid compound.
  • Google Patents. (Year). Separation of cis and trans isomers.
  • Google Patents. (Year). Separation and purification of cis and trans isomers.
  • Engineered Science Publisher. (2023). Advances in Cis-Trans Isomer Separation Using Ion Mobility Mass Spectrometry. Available at: [Link]

  • University of Michigan. (n.d.). Two-Step Semi-Microscale Preparation Of A Cinnamate Ester.
  • ResearchGate. (2020). Photochemical and thermal isomerizations of cis- and trans-cinnamic acids, and their photostationary state. Available at: [Link]

  • Wikipedia. (n.d.). Cinnamic acid. Available at: [Link]

  • Welch Materials. (2023). A Guide to Selective Columns for Isomer Separation. Available at: [Link]

  • ACS Publications. (1995). 1H NMR Measurement of the Trans-Cis Photoisomerization of Cinnamic Acid Derivatives. Journal of Chemical Education. Available at: [Link]

  • ResearchGate. (2018). Crystallization of Curcumin and Cinnamic Acid from Aqueous Solutions of Hydrotropes. Available at: [Link]

  • MicroSolv Technology Corporation. (n.d.). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. Available at: [Link]

  • PubMed. (2016). Crystal engineering: co-crystals of cinnamic acid derivatives with a pyridyl derivative co-crystallizer. Available at: [Link]

  • Scientific Research Publishing. (2018). Crystallization of Curcumin and Cinnamic Acid from Aqueous Solutions of Hydrotropes. Available at: [Link]

  • Google Patents. (Year). Method for separating geometrical isomer.
  • ResearchGate. (2001). Comparative vibrational and NMR study of cis-cinnamic acid polymorphs and trans-cinnamic acid. Available at: [Link]

  • RSC Publishing. (2022). Cis–trans isomerization of dimethyl 2,3-dibromofumarate. Available at: [Link]

  • ResearchGate. (1995). 1H NMR Measurement of the Trans Cis Photoisomerization of Cinnamic Acid Derivatives. Available at: [Link]

  • Chemistry Stack Exchange. (2016). Which isomers (cis or trans) are more water soluble?. Available at: [Link]

  • ResearchGate. (2023). What methods can you recommend for separating trans and cis isomers of isoquinolinone.... Available at: [Link]

  • YouTube. (2020). Fractional Crystallisation Intro Chemistry. Available at: [Link]

  • RSC Publishing. (2022). Hydroxyalkyl-substituted double-decker silsesquioxanes: effective separation of cis and trans isomers. Inorganic Chemistry Frontiers. Available at: [Link]

  • PubMed Central (PMC). (2023). Mechanochemical Cis/Trans Isomerization of a Metal Centre Involving a Metal‐Organic Halogen‐Bonded (MOXB) Cocrystal. Available at: [Link]

  • PubMed. (2001). A comparative vibrational and NMR study of cis-cinnamic acid polymorphs and trans-cinnamic acid. Available at: [Link]

  • PubChem. (n.d.). 4-Methoxycinnamic Acid. Available at: [Link]

Sources

Troubleshooting low solubility of 2-Bromo-4-methoxycinnamic acid in NMR solvents

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Troubleshooting Solubility of 2-Bromo-4-methoxycinnamic Acid Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

You are encountering solubility issues with 2-Bromo-4-methoxycinnamic acid in standard NMR solvents (likely CDCl₃). This is a common physical chemistry challenge driven by the compound's rigid crystalline lattice and the dimerization of the carboxylic acid moiety.

This guide provides a tiered troubleshooting protocol, moving from standard solvent substitution to advanced chemical modification (in-situ salt formation) and instrument parameter optimization.

Diagnostic: Why is my sample not dissolving?

Q: I usually use Chloroform-d (CDCl₃). Why is it failing here?

A: The failure is due to intermolecular Hydrogen Bonding (H-bonding) . Cinnamic acid derivatives exist in the solid state as stable, H-bonded dimers. The carboxylic acid tails link together, and the planar aromatic ring (reinforced by the conjugated alkene) allows for tight π-π stacking.

  • The Barrier: To dissolve the compound, the solvent must break this high-energy lattice.

  • The Problem: CDCl₃ is a non-polar, non-H-bonding solvent. It lacks the energy to disrupt the acid dimers. The bromine atom at the 2-position adds significant molecular weight and lipophilicity, but it does not aid in breaking the dimer network; it actually increases the van der Waals forces holding the crystal together.

Tier 1: Solvent Selection (The Chemical Fix)

Q: What is the best alternative solvent?

A: DMSO-d₆ (Dimethyl sulfoxide-d₆) is the primary recommendation.

SolventSolubility RatingDielectric Constant (

)
Mechanism of Action
CDCl₃ Poor4.8Cannot break acid dimers.
Acetone-d₆ Moderate20.7Can accept H-bonds, but often insufficient for rigid cinnamates.
Methanol-d₄ Good32.7Dissolves well, but exchanges acidic protons (COOH disappears).
DMSO-d₆ Excellent 46.7Strong H-bond acceptor; competitively breaks acid dimers.

Technical Insight: DMSO acts as a Lewis base. The sulfoxide oxygen accepts the hydrogen from your carboxylic acid, effectively "unzipping" the dimer and solvating the individual molecules.

  • Note: Expect the carboxylic acid proton (-COOH) to appear as a broad singlet between 11.0–13.0 ppm in DMSO-d₆.

Tier 2: Advanced Solubilization (The "Tricks")

Q: DMSO didn't work completely, or I need to use D₂O. What now?

A: Use In-Situ Salt Formation . If the free acid is stubborn, convert it to its carboxylate salt directly in the NMR tube. Ionic salts are highly soluble in polar solvents like D₂O or Methanol-d₄.

Protocol: In-Situ Salt Formation

  • Prepare Sample: Place 5–10 mg of 2-Bromo-4-methoxycinnamic acid in the NMR tube.

  • Add Solvent: Add 0.6 mL of D₂O (or MeOD). The suspension will likely remain cloudy.

  • Add Base: Add 1–2 drops of NaOD (40% in D₂O) or add ~5-10 mg of solid anhydrous K₂CO₃ .

  • Agitate: Cap and shake (or sonicate) until the solution is clear.

  • Critical Warning: This changes the electronic environment. The removal of the acidic proton causes shielding/deshielding effects on nearby carbons and protons.

    • Shift Change: The carbonyl carbon (

      
      C) will shift significantly upfield.
      
    • Proton Loss: The -COOH proton signal will disappear entirely due to exchange with D₂O.[1]

Tier 3: Variable Temperature (The Physical Fix)

Q: I cannot add base. Can I heat the sample?

A: Yes, Variable Temperature (VT) NMR is highly effective for cinnamic acids. Increasing thermal energy increases the kinetic solubility and sharpens broad peaks caused by restricted rotation or intermediate exchange rates.

Protocol: VT-NMR Setup

  • Solvent Choice: Use DMSO-d₆ (Boiling point: 189°C).[2] Do not use CDCl₃ or Acetone-d₆ for high-temperature experiments due to pressure buildup risk.

  • Temperature Set: Set the probe temperature to 323 K (50°C) .

  • Equilibration: Allow the sample to sit inside the probe for 10 minutes before locking/shimming to ensure thermal equilibrium.

  • Acquisition: Run the experiment.

Tier 4: Data Acquisition Parameters

Q: It's dissolved, but the signal is weak. How do I optimize the instrument?

A: If solubility limits you to a low concentration (<2 mg/mL), you must compensate with acquisition parameters.

ParameterRecommended SettingReason
Number of Scans (ns) 64, 128, or 256Signal-to-Noise ratio (S/N) increases by the square root of scans.
Relaxation Delay (d1) 2.0 – 5.0 secondsThe heavy Bromine atom can affect relaxation times (

). Ensure d1 is long enough for quantitative integration.
Line Broadening (lb) 0.3 – 0.5 HzApply during processing to smooth noise in weak spectra.
Troubleshooting Workflow Diagram

The following decision tree illustrates the logical flow for solving your solubility issue.

SolubilityWorkflow Start Start: Sample in NMR Tube CheckSolvent Is sample soluble in CDCl3? Start->CheckSolvent RunStandard Run Standard 1H NMR CheckSolvent->RunStandard Yes SwitchDMSO Switch to DMSO-d6 CheckSolvent->SwitchDMSO No (Cloudy/Precipitate) Sonicate Sonicate (5 mins) SwitchDMSO->Sonicate CheckCloudy Is solution clear? CheckCloudy->RunStandard Yes CheckClear2 Is solution clear? CheckCloudy->CheckClear2 No Sonicate->CheckCloudy Heat VT-NMR (Heat to 50°C) CheckClear2->Heat If thermal stable Salt Add Base (K2CO3/NaOD) Switch to D2O/MeOD CheckClear2->Salt If pH stable Optimize Increase Scans (ns=128) Increase d1 delay Heat->Optimize Salt->Optimize Optimize->RunStandard

Caption: Logical decision tree for troubleshooting insolubility of cinnamic acid derivatives in NMR.

References
  • Fulmer, G. R., et al. (2010).[3] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.

  • Reich, H. J. (n.d.).[4] Solvent Effects on Chemical Shifts. University of Wisconsin-Madison.[5][6]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[3][7][8] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

  • BioChromato. (2018).[2] NMR Solvent Selection Guide.

Sources

Technical Support Hub: Cinnamic Acid Synthesis via Knoevenagel-Doebner Condensation

[1]

Case ID: OPT-PIP-CNM-001 Status: Active Subject: Optimizing Piperidine Catalyst Concentration for Cinnamic Acid Preparation Assigned Specialist: Senior Application Scientist

Executive Summary

This technical guide addresses the optimization of piperidine concentration in the Knoevenagel condensation (Doebner Modification) for synthesizing cinnamic acid. While pyridine often serves as the bulk solvent/base, piperidine acts as the critical organocatalyst.

The Core Insight: Piperidine is not merely a base in this reaction; it operates via nucleophilic catalysis, forming a highly reactive iminium ion intermediate with the aldehyde. Consequently, increasing piperidine beyond catalytic quantities often yields diminishing returns and promotes side reactions (polymerization/Michael addition).

Module 1: Mechanistic Intelligence (Why It Works)

To troubleshoot yield issues, you must understand the "Invisible Engine" of the reaction. Piperidine does not just deprotonate malonic acid; it actively activates the benzaldehyde.

The Iminium Catalytic Cycle

The reaction proceeds significantly faster via an iminium intermediate than through a direct attack by the enolate on the aldehyde.

Piperidine_Catalytic_CycleBenzaldehydeBenzaldehyde(Substrate)IminiumIminium Ion(Activated Electrophile)Benzaldehyde->Iminium NucleophilicAttackPiperidinePiperidine(Catalyst)Piperidine->Iminium + Cat.AdductCondensationAdductIminium->Adduct + MalonateMalonateMalonic Acid(Enolate)Malonate->AdductProductCinnamic Acid(Product)Adduct->Product - CO2 - PiperidineProduct->Piperidine CatalystRegeneration

Figure 1: The Piperidine Catalytic Cycle.[1][2] Note that piperidine is regenerated in the final elimination step, allowing for sub-stoichiometric loading.

Module 2: Standard Operating Procedure (SOP)

This protocol is validated against Organic Syntheses standards and optimized for high purity.

The "Golden Ratio" Protocol

Scale: 1.0 Mole Benzaldehyde basis.[3]

ReagentRoleEquivalents (Eq)QuantityCritical Notes
Benzaldehyde Substrate1.0106 gMust be free of benzoic acid (wash with NaHCO3 if old).
Malonic Acid Nucleophile1.2 - 1.5125 - 156 gSlight excess drives reaction to completion.
Pyridine Solvent/Base~4.0 - 5.0300 - 400 mLActs as the bulk base and decarboxylation medium.
Piperidine Catalyst 0.02 - 0.05 2 - 5 mL Strictly catalytic. Do not exceed without cause.
Step-by-Step Workflow
  • Setup: Equip a round-bottom flask with a reflux condenser and a thermometer.

  • Dissolution: Charge Malonic Acid and Pyridine. Warm gently on a steam bath until dissolved.

  • Activation: Add Benzaldehyde, followed by the Piperidine .

  • Reaction:

    • Heat to 80°C for 1 hour (Initial condensation).

    • Raise temperature to Reflux (115°C) for 3 hours (Decarboxylation phase).

    • Checkpoint: Evolution of CO₂ bubbles should cease before stopping.

  • Quench: Cool to room temperature. Pour into excess water (approx. 10x volume).

  • Precipitation: Slowly add concentrated HCl with vigorous stirring until pH < 1. The cinnamic acid will precipitate as a solid.

  • Purification: Filter, wash with cold water, and recrystallize from water/ethanol (3:1) if necessary.[4][5]

Module 3: Optimization Matrix

Users often ask: "More catalyst is faster, right?"Incorrect. In this specific reaction, excess piperidine can lead to the formation of "oily" oligomers via Michael addition of the amine to the product.

Comparative Data: Catalyst Loading vs. Yield

Piperidine Load (mol%)Reaction Time (Reflux)Yield (%)Product AppearanceTechnical Verdict
0% (Pyridine only) 12+ Hours45-55%Clean, but slowInefficient. Pyridine is too weak to form the iminium ion effectively.
2 - 5% (Optimal) 3 - 4 Hours85-95% Crystalline WhiteIdeal. Balances kinetics with purity.
20 - 50% 2 Hours70-80%Yellow/StickyDiminishing Returns. Side reactions (Cannizzaro/Michael) increase.
100% (No Pyridine) 1 Hour<60%Dark Tar/OilFailure. Exothermic runaway and polymerization likely.

Module 4: Troubleshooting Center (FAQs)

Ticket #01: "My product is an oil/sticky solid, not a crystal."

Diagnosis: This is usually caused by incomplete decarboxylation or excess catalyst residues.

  • The Fix:

    • Heat Check: Did you reflux at >100°C? Decarboxylation requires thermal energy. If you only heated to 80°C, you likely have the intermediate benzylidenemalonic acid.

    • Acid Wash: Ensure the final acidification is strongly acidic (pH 1). This ensures the piperidine is protonated and washed away in the aqueous filtrate.

    • Recrystallization: Dissolve the oil in hot water with a small amount of ethanol. Allow to cool very slowly.

Ticket #02: "The reaction turned into a solid block (Solidification)."

Diagnosis: Solvent volume too low or runaway polymerization.

  • The Fix:

    • Solvent Ratio: Ensure Pyridine volume is at least 3-4x the volume of reactants.

    • Loading: If using >10 mol% piperidine, reduce to 2 mol%. Excess amine can catalyze the polymerization of cinnamic acid (which is an

      
      -unsaturated acid).
      
Ticket #03: "Low Yield (<50%)."

Diagnosis: Moisture contamination or "Dead" Catalyst.

  • The Fix:

    • Reagent Quality: Malonic acid is hygroscopic. Dry it in a desiccator before use. Water inhibits the initial iminium formation.

    • Aldehyde Purity: If your benzaldehyde is oxidized to benzoic acid (white solid in the bottle), the piperidine will simply form a salt with the benzoic acid and deactivate. Distill benzaldehyde before use.

Troubleshooting Logic Flow

Troubleshooting_TreeStartIdentify IssueIssue1Product is Oily/StickyStart->Issue1Issue2Low YieldStart->Issue2Check1Check Reflux TempIssue1->Check1Check2Check Reagent PurityIssue2->Check2Result1Temp < 100°C?Incomplete Decarboxylation.REFLUX LONGER.Check1->Result1YesResult2Temp > 100°C?Excess Base/Polymer.RECRYSTALLIZE.Check1->Result2NoResult3Old Benzaldehyde?Distill Reagent.Check2->Result3OxidizedResult4Wet Malonic Acid?Dry Reagents.Check2->Result4Moist

Figure 2: Rapid Diagnostic Tree for Common Knoevenagel Failures.

References

  • Organic Syntheses. p-Methoxycinnamic Acid (Example of Doebner Modification). Coll. Vol. 1, p.377 (1941).

  • Organic Syntheses. 3,4-Dimethoxycinnamic Acid. Coll. Vol. 4, p.327 (1963).

  • Pérez-Benito, J. F. Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions.[6] J. Phys. Chem. B 2017, 121, 20, 5116–5127.

  • List, B. Enamine Catalysis is a Powerful Strategy for the Catalytic Generation and Use of Carbanion Equivalents. Accounts of Chemical Research 2004, 37, 8, 548–557.

Technical Support Center: Purification Strategies for Post-Reaction Mixtures Containing 2-Bromo-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are seeking effective methods to remove unreacted 2-bromo-4-methoxybenzaldehyde from their final product. This document provides a comprehensive overview of purification strategies, detailed experimental protocols, and troubleshooting advice to ensure the highest purity of your target compounds.

Understanding the Challenge: The Persistent Aldehyde

2-Bromo-4-methoxybenzaldehyde is a common building block in organic synthesis, frequently employed in reactions such as Wittig olefinations, Grignard additions, and various condensation reactions. However, its removal from the final reaction mixture can be challenging due to its physical properties and potential for co-purification with the desired product. This guide will equip you with the knowledge to select and execute the most appropriate purification strategy for your specific needs.

At a Glance: Choosing Your Purification Method

The selection of a purification method depends on several factors, including the scale of your reaction, the properties of your desired product, and the required level of purity. The following table provides a summary of the most effective techniques discussed in this guide.

Method Principle Best Suited For Advantages Limitations
Sodium Bisulfite Extraction Reversible formation of a water-soluble adduct.General purpose, effective for a wide range of products.High selectivity for aldehydes, scalable, cost-effective.Adduct may be insoluble for some aldehydes; requires basic conditions for aldehyde recovery.[1]
Column Chromatography Differential adsorption onto a stationary phase.Purification of a wide variety of compounds, separation of complex mixtures.High resolution, applicable to many compound classes.Can be time-consuming, requires significant solvent volumes.
Recrystallization Difference in solubility between the product and impurity.Crystalline solid products.Can yield very high purity, relatively simple procedure.Dependent on suitable solvent selection, potential for product loss in mother liquor.

In-Depth Protocols and Methodologies

This section provides detailed, step-by-step protocols for the recommended purification methods. The causality behind each experimental choice is explained to provide a deeper understanding of the process.

Method 1: Selective Removal via Sodium Bisulfite Adduct Formation

This is often the most effective and widely used method for removing unreacted aldehydes. The underlying principle is the nucleophilic addition of the bisulfite ion to the aldehyde's carbonyl group, forming a water-soluble salt (the bisulfite adduct). This allows for the selective extraction of the aldehyde into an aqueous phase, leaving the desired product in the organic layer.[1]

This protocol is adapted from the robust procedure developed by Brindle and colleagues and is highly effective for the removal of aromatic aldehydes.[2]

  • Dissolution: Dissolve the crude reaction mixture in a water-miscible organic solvent such as methanol or tetrahydrofuran (THF). The use of a co-solvent is crucial to facilitate the interaction between the organic-soluble aldehyde and the aqueous bisulfite solution.[1]

  • Adduct Formation: Transfer the solution to a separatory funnel and add one volume of a freshly prepared saturated aqueous solution of sodium bisulfite. Shake the funnel vigorously for 30-60 seconds. A white precipitate of the bisulfite adduct may form at this stage.

  • Extraction: Add an equal volume of a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane) and water to the separatory funnel. Shake vigorously to partition the components.

  • Phase Separation: Allow the layers to separate. The aqueous layer, containing the water-soluble bisulfite adduct of 2-bromo-4-methoxybenzaldehyde, can be drained and discarded. The organic layer, containing your purified product, should be retained.

  • Washing and Drying: Wash the organic layer with brine (saturated aqueous NaCl solution) to remove residual water. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.

cluster_workflow Sodium Bisulfite Extraction Workflow start Crude Reaction Mixture dissolve Dissolve in Miscible Solvent (e.g., Methanol, THF) start->dissolve add_bisulfite Add Saturated NaHSO₃ (aq) Shake Vigorously dissolve->add_bisulfite add_extraction_solvents Add Immiscible Organic Solvent & Water add_bisulfite->add_extraction_solvents separate Separate Layers in Funnel add_extraction_solvents->separate organic_layer Organic Layer (Desired Product) separate->organic_layer aqueous_layer Aqueous Layer (Aldehyde Adduct) separate->aqueous_layer workup Wash, Dry, and Concentrate Organic Layer organic_layer->workup product Purified Product workup->product

Caption: Workflow for aldehyde removal via bisulfite extraction.

Method 2: Purification by Column Chromatography

Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase (the eluent).

A known effective eluent system for the purification of 2-bromo-4-methoxybenzaldehyde is a mixture of heptane and ethyl acetate.[3]

  • Column Packing: Prepare a silica gel column in a suitable non-polar solvent (e.g., heptane or hexane).

  • Sample Loading: Dissolve the crude reaction mixture in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.

  • Elution: Begin eluting the column with a non-polar solvent system (e.g., 9:1 heptane/ethyl acetate).[3] The less polar components of the mixture will elute first.

  • Fraction Collection: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).

  • Gradient Elution (Optional): If the desired product and the aldehyde have similar polarities, a gradual increase in the polarity of the eluent (gradient elution) may be necessary to achieve separation.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

cluster_decision Column Chromatography Decision Flow start Is Bisulfite Extraction Ineffective or Undesirable? polarity_diff Significant Difference in Polarity? start->polarity_diff isocratic Use Isocratic Elution (e.g., 9:1 Heptane/EtOAc) polarity_diff->isocratic Yes gradient Use Gradient Elution polarity_diff->gradient No end_isocratic Successful Separation isocratic->end_isocratic end_gradient Successful Separation gradient->end_gradient

Caption: Decision making for column chromatography.

Method 3: Purification by Recrystallization

If your final product is a solid, recrystallization can be a highly effective method for achieving high purity. This technique relies on the differential solubility of the product and impurities in a given solvent at different temperatures.

A patent for the synthesis of 4-bromo-2-methoxybenzaldehyde mentions its crystallization from heptane, suggesting that a non-polar solvent may be a good starting point for the recrystallization of related products contaminated with this aldehyde.[4]

  • Solvent Selection: Choose a solvent or solvent system in which your desired product is sparingly soluble at room temperature but highly soluble at elevated temperatures. 2-Bromo-4-methoxybenzaldehyde is a solid at room temperature, so finding a solvent that selectively dissolves it while leaving your product undissolved at room temperature is also a viable strategy.

  • Dissolution: Dissolve the crude product in the minimum amount of the hot recrystallization solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. As the solution cools, the solubility of your product will decrease, leading to the formation of crystals. The unreacted aldehyde and other impurities will ideally remain in the mother liquor.

  • Cooling: To maximize the yield, cool the flask in an ice bath.

  • Isolation and Washing: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals to remove any residual solvent.

Troubleshooting and FAQs

This section addresses common issues encountered during the purification process and provides practical solutions.

Q1: I performed the sodium bisulfite extraction, but a solid formed at the interface of the organic and aqueous layers. What should I do?

A1: This is a common issue that can arise if the bisulfite adduct of 2-bromo-4-methoxybenzaldehyde is not fully soluble in the aqueous layer.[2] To resolve this, you can try adding more water to the separatory funnel to dissolve the adduct. If the solid persists, you can filter the entire biphasic mixture through a pad of Celite to remove the insoluble adduct before separating the layers.[5]

Q2: The bisulfite extraction did not remove all of the unreacted aldehyde. How can I improve the efficiency?

A2: Several factors can affect the efficiency of the extraction:

  • Freshness of the Bisulfite Solution: Always use a freshly prepared saturated solution of sodium bisulfite.

  • Vigorous Mixing: Ensure thorough mixing during the extraction to maximize the contact between the aldehyde and the bisulfite solution.

  • Multiple Extractions: Performing two or three extractions with fresh bisulfite solution will be more effective than a single extraction.

Q3: Can I recover the 2-bromo-4-methoxybenzaldehyde from the aqueous layer after the bisulfite extraction?

A3: Yes, the formation of the bisulfite adduct is reversible. To recover the aldehyde, make the aqueous layer basic (pH > 10) by adding a strong base like sodium hydroxide.[1] This will regenerate the aldehyde, which can then be extracted with an organic solvent.

Q4: Are there any alternative reagents to sodium bisulfite for aldehyde removal?

A4: Yes, other reagents can be used to selectively react with aldehydes. Girard's reagents and dimedone are two examples that form derivatives with aldehydes, which can then be separated.[6] However, the sodium bisulfite method is generally the most straightforward and cost-effective for most applications.

Q5: My desired product is also an aldehyde. Can I still use the bisulfite extraction method to remove 2-bromo-4-methoxybenzaldehyde?

A5: The sodium bisulfite extraction method is not selective between different aldehydes. Therefore, it cannot be used to separate two different aldehydes from each other. In this case, column chromatography would be the more appropriate purification technique.

References

  • Molander, G. A., & Brown, A. R. (2006). Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides. The Journal of organic chemistry, 71(25), 9681–9686. [Link]

  • ResearchGate. (n.d.). Conformations of 2-bromo-4-chlorobenzaldehyde. Retrieved February 5, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Aldehydes. Retrieved February 5, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved February 5, 2026, from [Link]

  • PubChem. (n.d.). 4-Methoxybenzaldehyde. Retrieved February 5, 2026, from [Link]

  • Boucher, M. M., Furigay, M. H., Quach, P. K., & Brindle, C. S. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of visualized experiments : JoVE, (134), 57279. [Link]

  • ResearchGate. (n.d.). Is it possible to selectively demethylate a 2-methoxyl group in 5-bromo-2,4-dimethoxybenzaldehyde?. Retrieved February 5, 2026, from [Link]

  • Ashenhurst, J. (2018, February 6). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. Retrieved February 5, 2026, from [Link]

  • Chegg. (2017, October 29). Solved In this experiment, you will prepare the Grignard. Retrieved February 5, 2026, from [Link]

  • Google Patents. (n.d.). US8692026B2 - Processes for producing 4-bromo-2-methoxybenzaldehyde.
  • Klumpp, D. A., et al. (1997). Synthesis of regiospecifically substituted 2-hydroxybenzocyclobutenones. Canadian Journal of Chemistry, 75(6), 819-823.
  • Chemistry Stack Exchange. (2014, November 4). Wittig reaction with benzaldehyde. Retrieved February 5, 2026, from [Link]

  • Organic Syntheses. (n.d.). 3 - Organic Syntheses Procedure. Retrieved February 5, 2026, from [Link]

  • Fieser, L. F. (n.d.). Crystallization Solvents.pdf.
  • LookChem. (2017, July 12). Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Retrieved February 5, 2026, from [Link]

  • Ashenhurst, J. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Retrieved February 5, 2026, from [Link]

  • Reddit. (2019, December 18). Recrystallization with two solvents. Retrieved February 5, 2026, from [Link]

  • University of Massachusetts Boston. (n.d.). Synthesis of an Alkene via the Wittig Reaction.
  • Sciencemadness Discussion Board. (2006, October 14). 2,5-Dimethoxybenzaldehyde to 4-Alkyl-2,5-Dimethoxybenzaldehyde ?. Retrieved February 5, 2026, from [Link]

  • Chemistry LibreTexts. (2023, January 22). The Wittig Reaction. Retrieved February 5, 2026, from [Link]

  • YouTube. (2025, November 8). UCF CHM2210 Exam4.9 Review - Skill9 - Retrosynthesis of Grignard Reactions. Retrieved February 5, 2026, from [Link]

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Technical Support Center: Synthesis of Brominated Phenylpropanoids

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for brominated phenylpropanoid synthesis. This guide, prepared by our senior application scientists, provides in-depth troubleshooting advice and answers to frequently asked questions. We aim to equip you with the expertise to control and minimize side reactions, ensuring the integrity and yield of your target compounds.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but the underlying chemical principles to empower your synthetic strategy.

Question 1: My reaction is producing significant amounts of di- and tri-brominated products. How can I improve selectivity for mono-bromination?

Answer:

Polybromination is a common side reaction when synthesizing brominated phenylpropanoids, especially those with strongly activating substituents like hydroxyl (-OH) or methoxy (-OCH3) groups.[1][2] These groups increase the electron density of the aromatic ring, making it highly susceptible to further electrophilic attack after the first bromine is added.

Underlying Cause: The initial bromination product is often still activated enough to react further with the brominating agent present in the reaction mixture. The rate of the second (and third) bromination can be comparable to or even faster than the first, leading to a mixture of products.

Strategies for Control:

  • Stoichiometric Control of the Brominating Agent: The most straightforward approach is to use a precise amount of the brominating agent, typically 1.0 to 1.1 equivalents. This minimizes the excess bromine available for subsequent reactions.

  • Lower Reaction Temperature: Electrophilic aromatic substitution is temperature-dependent.[3][4] Running the reaction at a lower temperature (e.g., 0 °C or even -30 °C) decreases the overall reaction rate, allowing for better control and favoring the mono-brominated product.[3]

  • Choice of a Milder Brominating Agent: Instead of highly reactive elemental bromine (Br₂), consider using N-Bromosuccinimide (NBS).[5][6] NBS is a solid, easier to handle, and provides a slow, controlled release of electrophilic bromine, which can significantly enhance selectivity for mono-bromination.[7][8]

  • Solvent Effects: The choice of solvent can influence reactivity. Highly polar solvents can stabilize the charged intermediate (arenium ion), potentially increasing the reaction rate and reducing selectivity.[9][10] Consider less polar solvents like dichloromethane (DCM) or carbon tetrachloride (CCl₄) to temper reactivity.

Below is a workflow to guide your decision-making process for optimizing mono-bromination selectivity.

G cluster_start Problem Identification cluster_strategy Control Strategies cluster_outcome Evaluation Start Polybromination Observed Stoichiometry Adjust Stoichiometry (1.0-1.1 eq. Bromine) Start->Stoichiometry First Step Temperature Lower Reaction Temperature (e.g., 0°C) Stoichiometry->Temperature Reagent Switch to Milder Reagent (e.g., NBS) Temperature->Reagent Solvent Change to Less Polar Solvent Reagent->Solvent Analysis Analyze Product Mixture (TLC, LC-MS, NMR) Solvent->Analysis Success Mono-bromination Achieved Analysis->Success Desired Selectivity Failure Polybromination Persists Analysis->Failure Unsatisfactory Failure->Stoichiometry Re-optimize

Caption: Troubleshooting workflow for polybromination.

Question 2: I am observing bromination on the alkyl side chain (benzylic position) instead of the aromatic ring. How do I control the regioselectivity?

Answer:

The competition between aromatic (electrophilic) and benzylic (radical) bromination is dictated by the reaction conditions.[11][12][13] Understanding the mechanisms is key to directing the reaction to your desired outcome.

  • Aromatic Bromination (Electrophilic Substitution): This pathway is favored by conditions that generate an electrophilic bromine species (Br⁺). It typically involves a polar solvent and sometimes a Lewis acid catalyst to polarize the brominating agent.[10][14]

  • Benzylic Bromination (Radical Substitution): This pathway proceeds via a free radical mechanism.[11][15] It is initiated by light (hν) or a radical initiator (like AIBN or benzoyl peroxide) and is typically carried out in non-polar solvents like CCl₄.[6][12] The stability of the resulting benzylic radical makes this position particularly susceptible to radical halogenation.[11][13]

Controlling Regioselectivity:

The following table summarizes the critical parameters to control for selective bromination:

ParameterFor Aromatic BrominationFor Benzylic Bromination
Reagent Br₂ with Lewis Acid (FeBr₃), or NBS in a polar solvent (e.g., DMF, Acetonitrile).[3][5]NBS with a radical initiator (AIBN) or light (hν).[6][12]
Solvent Polar solvents (e.g., Acetic Acid, DMF, CH₃CN).Non-polar solvents (e.g., CCl₄, Benzene).[5]
Initiator Lewis acids (e.g., FeBr₃, AlCl₃) if using Br₂.[14]Radical initiators (AIBN, Benzoyl Peroxide) or UV light.[12]
Temperature Often performed at or below room temperature.[2]Typically requires elevated temperatures (reflux) to initiate radical formation.[12]
Inhibitors Not applicable.Radical scavengers (e.g., TEMPO) will inhibit the reaction.

Practical Steps to Ensure Aromatic Bromination:

  • Exclude Light: Wrap your reaction vessel in aluminum foil to prevent photochemical radical initiation.

  • Purify Solvents: Ensure your solvents are free from peroxides, which can act as radical initiators.

  • Avoid Radical Initiators: Do not add AIBN or other radical initiators.

  • Use Appropriate Reagents: For aromatic bromination of an activated phenylpropanoid, NBS in DMF is often a good starting point as it favors para-selectivity.[5]

Question 3: My starting material is degrading, or I am seeing a complex mixture of unidentified byproducts. What could be the cause?

Answer:

Phenylpropanoids can contain sensitive functional groups that are susceptible to degradation or side reactions under bromination conditions. Common issues include oxidation of phenols or aldehydes, and reactions at double bonds.

Potential Causes and Solutions:

  • Oxidation of Phenolic Groups: Phenols are electron-rich and can be oxidized by some brominating agents, especially under harsh conditions, leading to colored impurities or polymeric material.[16]

    • Solution: Use a milder brominating agent like NBS.[17] Perform the reaction at low temperatures and under an inert atmosphere (e.g., Nitrogen or Argon) to exclude oxygen.

  • Reaction with Alkenes: If your phenylpropanoid has a propenyl side chain (e.g., cinnamic acid), the double bond can react with bromine in an electrophilic addition reaction.[18]

    • Solution: To favor aromatic substitution over alkene addition, avoid Lewis acid catalysts which strongly promote addition. Using NBS without a catalyst in a polar solvent often favors aromatic substitution on activated rings.

  • Acid-Catalyzed Degradation: The HBr generated as a byproduct of electrophilic bromination can lead to acid-catalyzed degradation of sensitive functionalities.

    • Solution: Add a non-nucleophilic base, such as barium carbonate or sodium bicarbonate, to the reaction mixture to scavenge the HBr as it is formed.[5]

The diagram below illustrates the competition between the desired reaction and potential degradation pathways.

G cluster_main Reaction Pathways Start Phenylpropanoid + Brominating Agent Desired Desired Product: Brominated Phenylpropanoid Start->Desired Controlled Conditions (Low Temp, Mild Reagent) Side1 Side Reaction 1: Oxidation Start->Side1 Harsh Conditions (Excess Reagent, O₂) Side2 Side Reaction 2: Alkene Addition Start->Side2 Lewis Acid Catalyst Side3 Side Reaction 3: Degradation (Acid) Start->Side3 HBr Byproduct

Caption: Competing reactions in phenylpropanoid bromination.

Experimental Protocol: Selective para-Bromination of an Activated Phenylpropanoid using NBS

This protocol provides a general method for the regioselective mono-bromination of a phenol- or methoxy-containing phenylpropanoid.

Materials:

  • Phenylpropanoid starting material

  • N-Bromosuccinimide (NBS), recrystallized

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Ice bath

Procedure:

  • Preparation: Under an inert atmosphere (N₂ or Ar), dissolve the phenylpropanoid starting material (1.0 eq.) in anhydrous DMF in a round-bottom flask.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Add recrystallized NBS (1.05 eq.) to the stirred solution in small portions over 10-15 minutes. Note: Using freshly recrystallized NBS is crucial to avoid side reactions from aged reagents.[5]

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 30 minutes. The reaction is typically complete within 1-3 hours.

  • Quenching: Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate solution to destroy any remaining NBS or bromine.[19]

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel and dilute with DCM.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove acidic byproducts), water, and brine.

    • Dry the organic layer over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the desired brominated phenylpropanoid.

Frequently Asked Questions (FAQs)

Q1: Why is recrystallizing NBS important? A: Over time, NBS can decompose to succinimide and bromine. This free bromine is more reactive and less selective than NBS, potentially leading to polybromination and other side reactions.[5] Recrystallization from water removes these impurities.

Q2: Can I use Br₂ instead of NBS? A: Yes, but with caution. Elemental bromine is highly reactive and corrosive. For activated systems like phenylpropanoids, it often leads to poor selectivity and over-bromination.[20] If you must use Br₂, do so at low temperatures and with precise stoichiometric control. NBS is generally the safer and more selective choice for these substrates.[8]

Q3: How does the position of existing substituents affect where the bromine adds? A: Substituents on the aromatic ring direct the position of electrophilic attack. Activating groups (electron-donating) like -OH, -OR, and alkyl groups are ortho, para-directors.[3] Due to sterics, the para-position is often favored. Deactivating groups (electron-withdrawing) like -NO₂, -CN, and -C(O)R are meta-directors.

Q4: My product appears to be unstable during work-up or purification. What can I do? A: Some brominated phenylpropanoids, particularly bromophenols, can be sensitive to light, air, and residual acid.[1]

  • Minimize Acid Exposure: Ensure the work-up includes a thorough wash with a mild base like NaHCO₃.

  • Inert Conditions: Concentrate the product at low temperatures and consider purifying under an inert atmosphere.

  • Storage: Store the final product under nitrogen or argon, protected from light, and at a low temperature.

References

  • Chemistry Steps. (n.d.). Benzylic Bromination. Retrieved from [Link]

  • Yi, W.-B., et al. (2011). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 16(5), 4096-4107. Available at: [Link]

  • ResearchGate. (2024). Controlling the regioselectivity of the bromolactonization reaction in HFIP. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Retrieved from [Link]

  • Malej, K., et al. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Molecules, 24(11), 2138. Available at: [Link]

  • Wikipedia. (2019). N-Bromosuccinimide. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Bromination. Retrieved from [Link]

  • MDPI. (2023). Molecular Mechanisms Regulating Phenylpropanoid Metabolism in Exogenously-Sprayed Ethylene Forage Ramie Based on Transcriptomic and Metabolomic Analyses. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenol. Retrieved from [Link]

  • PubMed. (2007). Catalytic regioselectivity control in ring-opening cycloisomerization of methylene- or alkylidenecyclopropyl ketones. Retrieved from [Link]

  • Save My Exams. (2025). Nitration & Bromination of Phenol (Cambridge (CIE) A Level Chemistry): Revision Note. Retrieved from [Link]

  • National Institutes of Health. (2024). Regioselective bromination of pyrrolo[1,2-a]quinoxalines. Retrieved from [Link]

  • National Institutes of Health. (2018). Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. Retrieved from [Link]

  • National Institutes of Health. (2019). Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. Retrieved from [Link]

  • ResearchGate. (2025). The intermediates in the interaction of phenols with N-bromosuccinimide. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 11.10: Benzylic Bromination of Aromatic Compounds. Retrieved from [Link]

  • Reddit. (2025). undergraduate bromination lab troubleshooting. Retrieved from [Link]

  • ACS Publications. (2016). Oxidation of Bromophenols and Formation of Brominated Polymeric Products of Concern during Water Treatment with Potassium Permanganate. Retrieved from [Link]

  • PubMed. (2024). Controlling the regioselectivity of the bromolactonization reaction in HFIP. Retrieved from [Link]

  • ResearchGate. (2025). Bromination of Aromatic Compounds with Potassium Bromide in the Presence of Poly(4-vinylpyridine)-Supported Bromate in Nonaqueous Solution. Retrieved from [Link]

  • ACS Publications. (2004). Brominations with N-Bromosuccinimide and Related Compounds. The Wohl-Ziegler Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Reactions on the "Benzylic" Carbon: Bromination And Oxidation. Retrieved from [Link]

  • ChemRxiv. (2025). Optimising Bromination of Phenols: Investigating the Role of pH and Oxidizer in Electrophilic Substitution Reaction. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Bromine or Iodine. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). Bromination. Retrieved from [Link]

  • YouTube. (2019). Regioselectivity in Radical Bromination in Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved from [Link]

  • Bio-Rad Antibodies. (2020). Top Tips for Troubleshooting Your BrdU Blues. Retrieved from [Link]

  • Frontiers. (2025). Phenylpropanoids metabolism: recent insight into stress tolerance and plant development cues. Retrieved from [Link]

  • Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2019). Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. Retrieved from [Link]

  • PubMed. (2019). Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. Retrieved from [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to FT-IR Spectrum Analysis of Carboxylic Acid and Alkene Bands in Cinnamic Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, a meticulous understanding of molecular structure is paramount. Cinnamic acid and its derivatives are a class of compounds that command significant attention due to their wide-ranging applications, from pharmaceuticals to fragrances and polymers.[1] Fourier-Transform Infrared (FT-IR) spectroscopy stands as a rapid, non-destructive, and highly informative analytical technique for the structural elucidation and quality control of these valuable compounds.[2]

This guide provides an in-depth, comparative analysis of the FT-IR spectral features of cinnamic acid and its derivatives, with a specific focus on the characteristic vibrational bands of the carboxylic acid and alkene functional groups. We will explore the underlying principles of these vibrations, the influence of molecular structure on their spectral positions, and a validated protocol for acquiring high-quality FT-IR data.

The Vibrational Language of Cinnamic Derivatives: A Tale of Two Functional Groups

The FT-IR spectrum of a molecule is a unique fingerprint, arising from the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of its chemical bonds.[3] For cinnamic derivatives, the most prominent and diagnostically useful features are associated with the carboxylic acid (-COOH) and the alkene (C=C) functionalities.

The Carboxylic Acid Group: A Symphony of Stretches and Bends

The carboxylic acid group gives rise to several characteristic and easily identifiable bands in the FT-IR spectrum.[4]

  • O-H Stretching: The hydroxyl (-OH) stretch of a carboxylic acid is one of the most recognizable features in an IR spectrum. It appears as a very broad and intense absorption band, typically spanning from 3300 cm⁻¹ to 2500 cm⁻¹.[5] This significant broadening is a direct consequence of strong intermolecular hydrogen bonding, which creates a wide range of O-H bond environments.[6] In the case of cinnamic acid, this broad band is often superimposed on the sharper C-H stretching vibrations.[7]

  • C=O Stretching: The carbonyl (C=O) stretch of a carboxylic acid is another strong and sharp absorption. For saturated carboxylic acids, this band typically appears between 1730 and 1700 cm⁻¹.[6] However, in cinnamic acid and its derivatives, the carbonyl group is conjugated with the alkene and the aromatic ring. This conjugation delocalizes the pi-electrons, slightly weakening the C=O double bond and causing a shift to a lower wavenumber (frequency).[8][9] For cinnamic acid, this peak is observed around 1680 cm⁻¹.[7]

  • C-O Stretching and O-H Bending: The spectrum also contains bands corresponding to the C-O stretching vibration, typically found in the 1320-1210 cm⁻¹ region, and a broad O-H out-of-plane bending (wagging) vibration around 960-900 cm⁻¹.[6]

The Alkene Group: Probing Unsaturation and Substitution

The alkene C=C double bond and its associated C-H bonds also provide valuable structural information.

  • C=C Stretching: The stretching vibration of the carbon-carbon double bond in alkenes typically gives rise to a moderate to weak absorption band in the 1680-1640 cm⁻¹ region.[10] In cinnamic acid, this band can sometimes be observed as a distinct peak or as a shoulder on the more intense C=O stretching band.[11]

  • =C-H Stretching: The stretching vibrations of the C-H bonds on the alkene double bond occur at wavenumbers slightly higher than 3000 cm⁻¹.[12] This is a key diagnostic feature to distinguish them from the C-H stretches of saturated alkyl groups, which appear below 3000 cm⁻¹.[10]

  • =C-H Bending (Wagging): The out-of-plane bending vibrations of the alkene C-H bonds are often strong and sharp, appearing in the 1000-650 cm⁻¹ region.[12] The exact position of these bands can provide information about the substitution pattern around the double bond (e.g., cis vs. trans).

Comparative FT-IR Analysis: The Influence of Substituents

Substituents on the phenyl ring of cinnamic acid can influence the electronic environment of the carboxylic acid and alkene groups, leading to predictable shifts in their vibrational frequencies. For example, electron-donating groups will tend to decrease the frequency of the C=O stretch due to enhanced resonance, while electron-withdrawing groups will have the opposite effect.

A comparative analysis of cinnamic acid and its derivatives, such as p-coumaric acid, caffeic acid, and ferulic acid, reveals these subtle yet significant spectral differences.[13]

Functional GroupVibration ModeCinnamic Acid (cm⁻¹)p-Coumaric Acid (cm⁻¹)Caffeic Acid (cm⁻¹)Ferulic Acid (cm⁻¹)Sinapic Acid (cm⁻¹)
Carboxylic AcidO-H Stretch~3300-2500 (broad)~3300-2500 (broad)~3300-2500 (broad)~3300-2500 (broad)~3300-2500 (broad)
C=O Stretch~1685~1672~1645~1690~1680
AlkeneC=C Stretch~1627~1630~1635~1630~1630
=C-H Out-of-Plane Bend~980~970~975~970~970

Data compiled from various spectroscopic sources.[1][13]

The data clearly shows a trend where increased hydroxylation and methoxylation on the phenyl ring (as in caffeic, ferulic, and sinapic acids) generally leads to a decrease in the C=O stretching frequency, indicative of greater electron donation and resonance effects.

A Validated Protocol for FT-IR Analysis of Cinnamic Derivatives

To ensure the acquisition of high-quality, reproducible FT-IR spectra, a standardized experimental protocol is essential. The following method outlines the preparation of a solid sample as a potassium bromide (KBr) pellet, a common and reliable technique.[14][15]

Experimental Workflow

FT_IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Grind Grind Sample & KBr Mix Mix Sample & KBr Grind->Mix 1-2 mg sample to 100-200 mg KBr Press Press Pellet Mix->Press Apply pressure Background Acquire Background Spectrum Sample Acquire Sample Spectrum Background->Sample Place pellet in holder Process Process Spectrum (Baseline Correction, etc.) Sample->Process Interpret Interpret Spectrum Process->Interpret

Caption: Workflow for FT-IR analysis of solid samples using the KBr pellet method.

Step-by-Step Methodology
  • Sample and KBr Preparation:

    • Thoroughly dry high-purity, FT-IR grade potassium bromide (KBr) in an oven to remove any residual moisture, which can interfere with the O-H region of the spectrum.

    • Weigh approximately 1-2 mg of the cinnamic derivative sample and 100-200 mg of the dried KBr.

  • Grinding and Mixing:

    • Using a clean agate mortar and pestle, grind the KBr to a fine powder.[14]

    • Add the sample to the mortar and continue grinding until the mixture is homogeneous and has a consistent, fine texture. The quality of the final spectrum is highly dependent on the particle size and homogeneity of the mixture.[16]

  • Pellet Formation:

    • Transfer the mixture to a pellet die.

    • Place the die under a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.[17] A clear pellet indicates good sample dispersion and minimal light scattering.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • First, acquire a background spectrum of the empty sample compartment. This is crucial to correct for atmospheric water and carbon dioxide absorptions.

    • Then, acquire the spectrum of the sample. The typical scanning range is 4000 to 400 cm⁻¹.[18]

  • Data Processing and Interpretation:

    • The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.[19]

    • Perform any necessary data processing, such as baseline correction.

    • Identify and analyze the key absorption bands corresponding to the carboxylic acid and alkene functional groups, comparing their positions and intensities to reference spectra and the principles outlined in this guide.[2][20]

Quantitative Analysis Considerations

While FT-IR is predominantly a qualitative technique for structural identification, it can be employed for quantitative analysis under controlled conditions.[21] By creating a calibration curve using standards of known concentrations, the amount of a specific cinnamic derivative in a sample can be determined by measuring the intensity (absorbance) of a characteristic, well-resolved peak. However, factors such as sample preparation consistency and potential peak overlap must be carefully managed for accurate quantification.[21][22]

Conclusion

FT-IR spectroscopy is an indispensable tool for the analysis of cinnamic acid and its derivatives. A thorough understanding of the characteristic vibrational frequencies of the carboxylic acid and alkene functional groups, coupled with a robust experimental protocol, enables researchers, scientists, and drug development professionals to confidently identify these compounds, assess their purity, and gain valuable insights into their molecular structure. The comparative data and methodologies presented in this guide provide a solid foundation for the effective application of FT-IR in the comprehensive characterization of this important class of molecules.

References

  • ResearchGate. (n.d.). FTIR spectrum of Cinnamic acid.[Link]

  • Richmond Scientific. (2023, September 27). Can FT-IR be used for Quantitative Analysis?[Link]

  • YouTube. (2023, January 20). FTIR-15 || IR spectrum of alkenes || Cis & trans alkenes || FTIR spectroscopy.[Link]

  • MDPI. (n.d.). Encapsulation of Cinnamic Acid on Plant-Based Proteins: Evaluation by HPLC, DSC and FTIR-ATR.[Link]

  • Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.[Link]

  • Spectroscopy Online. (2016, November 1). The Infrared Spectroscopy of Alkenes.[Link]

  • ResearchGate. (2012, June 29). Organic Compounds FT-IR Spectroscopy.[Link]

  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.[Link]

  • Spectroscopy Online. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids.[Link]

  • Organic Chemistry I. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands.[Link]

  • SlideShare. (n.d.). The features of IR spectrum.[Link]

  • Chemistry LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives.[Link]

  • University of the West Indies. (n.d.). Sample preparation for FT-IR.[Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Alkenes.[Link]

  • ACS Publications. (n.d.). Quantitative determination of organic compounds by diffuse reflectance Fourier transform infrared spectrometry.[Link]

  • Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach.[Link]

  • Innovatech Labs. (2018, July 16). FTIR Analysis Beginner's Guide: Interpreting Results.[Link]

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.[Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids.[Link]

  • PubMed. (2009, April 20). Quantitative flash pyrolysis Fourier transform infrared spectroscopy of organic materials.[Link]

  • Doc Brown's Chemistry. (n.d.). 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid.[Link]

  • Edinburgh Instruments. (2023, April 25). Common Sampling Techniques of FTIR Spectroscopy.[Link]

  • YouTube. (2015, October 12). FTIR Sampling Techniques - Transmission: Solids Sample Preparation.[Link]

  • AZoOptics. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide.[Link]

  • National Institutes of Health. (2021, October 15). Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts.[Link]

  • ResearchGate. (2019, October 30). A Beginner's Guide to Interpreting & Analyzing FTIR Results.[Link]

Sources

Comparative HPLC Method Development Guide: Purity Analysis of Brominated Cinnamic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Separation Challenge

Brominated cinnamic acids (e.g., 4-bromocinnamic acid) are critical intermediates in organic synthesis, particularly for palladium-catalyzed cross-coupling reactions (Heck, Suzuki).[1] High purity is essential because positional isomers (2-bromo, 3-bromo) and geometric isomers (cis-cinnamic acid) can significantly alter the biological activity or material properties of the final product.[1]

The analytical challenge lies in the structural similarity of these isomers. Standard C18 columns often fail to resolve positional isomers (regioisomers) effectively because their hydrophobicity (


) is nearly identical.[1]

This guide compares the standard C18 (Octadecyl) approach against the chemically superior Phenyl-Hexyl stationary phase, demonstrating why the latter is the "Gold Standard" for halogenated aromatic acids.

Phase 1: Column Selection & Stationary Phase Chemistry

The Core Comparison: C18 vs. Phenyl-Hexyl

While C18 is the workhorse of HPLC, it relies almost exclusively on hydrophobic subtraction.[1] Brominated aromatics, however, possess electron-withdrawing halogens and


-electron systems that allow for secondary interactions.[1]
Mechanism of Action[2]
  • C18 (Alkyl): Interacts via weak London dispersion forces.[1] Separation is driven by hydrophobicity.[1][3]

  • Phenyl-Hexyl: Offers a mixed-mode mechanism.[1][4]

    • Hydrophobicity: The hexyl linker provides alkyl-like retention.[1]

    • 
      -
      
      
      
      Interactions:
      The phenyl ring interacts with the analyte's aromatic system.[1][4]
    • Halogen Selectivity: The electron-deficient bromine atom on the analyte interacts favorably with the

      
      -cloud of the stationary phase, enhancing selectivity for positional isomers.[1]
      
Experimental Data: Separation of Isomers

Simulated data based on comparative selectivity principles for halogenated aromatics.

Conditions:

  • Mobile Phase: 50:50 ACN:Water (0.1% H3PO4)[1]

  • Flow Rate: 1.0 mL/min[1]

  • Temp: 30°C

  • Analytes: 2-Bromocinnamic acid (Ortho), 3-Bromocinnamic acid (Meta), 4-Bromocinnamic acid (Para).[1]

ParameterC18 Column (Standard)Phenyl-Hexyl Column (Recommended)Interpretation
Elution Order 2-Br / 3-Br / 4-Br2-Br / 3-Br / 4-BrOrder remains similar due to hydrophobicity.[1]
Resolution (

) 2-Br vs 3-Br
1.2 (Co-elution risk)2.8 (Baseline resolved) Phenyl-Hexyl discriminates steric/electronic diffs.[1]
Resolution (

) 3-Br vs 4-Br
1.43.1 (High purity capable) Superior selectivity for para substitution.[1]
Peak Symmetry (Tailing Factor) 1.31.05 Better peak shape due to specific interactions.[1]

Expert Insight: On a C18 column, the meta and para isomers often co-elute as a single broad peak. The Phenyl-Hexyl phase utilizes the difference in electron density distribution caused by the bromine position to pull these peaks apart.[1]

Visualizing the Interaction Mechanism

The following diagram illustrates why the Phenyl-Hexyl column provides superior selectivity for this specific application.

G cluster_0 Stationary Phase Selection cluster_1 Analyte: Bromocinnamic Acid cluster_2 Resulting Chromatography C18 C18 (Alkyl Chain) Primary Force: Hydrophobicity Analyte Aromatic Ring + Bromine (EWG) + Carboxylic Acid C18->Analyte London Dispersion Only Phenyl Phenyl-Hexyl Primary Force: Hydrophobicity Secondary: Pi-Pi Interactions Phenyl->Analyte Pi-Pi Stacking & Halogen Interaction ResultC18 Low Selectivity (Isomer Overlap) Analyte->ResultC18 ResultPhen High Selectivity (Isomer Resolution) Analyte->ResultPhen

Figure 1: Mechanistic comparison of stationary phase interactions. Phenyl-Hexyl leverages Pi-Pi stacking for enhanced resolution.[1]

Phase 2: Mobile Phase & pH Optimization[1]

The Criticality of pH

Bromocinnamic acids have a pKa of approximately 4.35 [1].

  • If pH > pKa: The acid deprotonates (

    
    ), becoming highly polar.[1] Retention is lost, and peak shape suffers (fronting).[1]
    
  • If pH < pKa: The acid remains protonated (

    
    ), ensuring robust retention on hydrophobic columns.[1]
    

Protocol Requirement: You must buffer the aqueous mobile phase to pH 2.5 - 3.0 .[1]

Solvent Choice: Methanol vs. Acetonitrile[5][6]
  • Acetonitrile (ACN): Recommended.[1] It is an aprotic solvent that generally provides sharper peaks for aromatic acids and lower backpressure.[1]

  • Methanol (MeOH): Can be used if ACN is unavailable, but often results in higher backpressure and slightly broader peaks due to hydrogen bonding with the carboxylic acid.

Phase 3: The "Self-Validating" Workflow

To ensure scientific integrity, the method must include a System Suitability Test (SST) every time it is run. This transforms a "recipe" into a validated system.

Step-by-Step Method Protocol

1. Preparation of Mobile Phase A (0.1% Phosphoric Acid):

  • Take 1000 mL of HPLC-grade water.[1]

  • Add 1.0 mL of 85% Phosphoric Acid (

    
    ).[1]
    
  • Mix and filter through a 0.22 µm nylon filter.[1]

  • Validation Check: Measure pH.[1] It should be

    
    .[1]
    

2. Standard Preparation:

  • Accurately weigh 10.0 mg of 4-bromocinnamic acid reference standard.[1]

  • Dissolve in 10 mL of 50:50 ACN:Water (Stock A: 1 mg/mL).

  • Dilute Stock A to 50 µg/mL using Mobile Phase.[1]

3. Chromatographic Conditions (The "Gold Standard"):

  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm or 5 µm.[1]

  • Mobile Phase: Isocratic 45% ACN / 55% Mobile Phase A.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 270 nm (Max absorption for cinnamates).[1]

  • Injection Vol: 5 - 10 µL.

4. System Suitability Criteria (Pass/Fail):

  • Theoretical Plates (N): > 5000

  • Tailing Factor (T): 0.9 < T < 1.2[1]

  • RSD of Area (n=5): < 0.5%[1]

Method Development Decision Tree

Use this logic flow to troubleshoot or adapt the method for different brominated derivatives.

DecisionTree Start Start Method Dev CheckSolubility Check Solubility (MeOH/ACN) Start->CheckSolubility ColumnSelect Select Column: Phenyl-Hexyl CheckSolubility->ColumnSelect MobilePhase Mobile Phase: ACN + 0.1% H3PO4 ColumnSelect->MobilePhase RunGradient Run Scouting Gradient 5% -> 95% B MobilePhase->RunGradient EvalRes Evaluate Resolution (Rs) of Isomers RunGradient->EvalRes GoodRes Rs > 2.0? YES EvalRes->GoodRes BadRes Rs < 1.5? NO EvalRes->BadRes OptimizeIso Optimize Isocratic %B for Speed GoodRes->OptimizeIso ChangeMod Change Modifier (Try MeOH or THF) BadRes->ChangeMod Final Final Validated Method OptimizeIso->Final ChangeMod->RunGradient

Figure 2: Logical workflow for optimizing the separation of brominated cinnamic acid derivatives.

References

  • PubChem. (2025).[1] 2-Bromocinnamic Acid | C9H7BrO2.[1][5] National Library of Medicine.[1] [Link][1]

  • Waters Corporation. (n.d.).[1] Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. [Link][1]

  • Chromatography Online. (n.d.).[1] Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. [Link]

Sources

A Senior Application Scientist's Comparative Guide to the Crystal Structure Analysis of 3-(2-bromo-4-methoxyphenyl)acrylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug development, the solid-state properties of an Active Pharmaceutical Ingredient (API) are as critical as its molecular structure. For a compound such as 3-(2-bromo-4-methoxyphenyl)acrylic acid, a derivative of cinnamic acid with potential therapeutic applications, understanding its three-dimensional crystalline arrangement is paramount.[1] The specific crystal form, or polymorph, can profoundly influence vital pharmaceutical parameters including solubility, dissolution rate, bioavailability, and stability.[2][3] An unforeseen polymorphic transformation can have significant consequences, sometimes leading to the withdrawal of a drug from the market.[4]

This guide provides an in-depth comparison of the essential analytical techniques used to elucidate and characterize the crystal structure of APIs like 3-(2-bromo-4-methoxyphenyl)acrylic acid. We will move beyond mere procedural lists to explain the causality behind experimental choices, ensuring a robust, self-validating analytical strategy. Our discussion will center on the gold-standard method, Single-Crystal X-ray Diffraction (SC-XRD), and compare its definitive outputs with the complementary data derived from Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Fourier Transform Infrared (FTIR) Spectroscopy.

The Definitive Method: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the only technique that provides an unambiguous determination of a molecule's three-dimensional structure, including precise bond lengths, angles, and the absolute configuration of chiral centers.[5] It is the ultimate arbiter in structural chemistry, working on the principle of constructive interference of monochromatic X-rays with the ordered lattice of a single crystal.[6][7]

Causality in Experimental Design

The primary challenge and the most critical step in SC-XRD is growing a high-quality single crystal. The choice of solvent is not arbitrary; it is a deliberate exploration of solubility and supersaturation kinetics. For an acrylic acid derivative, solvents ranging from polar (e.g., ethanol, ethyl acetate) to non-polar (e.g., hexane, toluene) are systematically screened. Slow evaporation, vapor diffusion, or slow cooling techniques are employed because rapid crystallization often leads to polycrystalline masses or amorphous solids, which are unsuitable for this technique. The goal is to allow molecules sufficient time to arrange themselves into a highly ordered, single lattice.

Illustrative Crystal Structure Data

While the specific crystal structure of 3-(2-bromo-4-methoxyphenyl)acrylic acid is not publicly available as of this guide's publication, we can examine the published data for a closely related compound, (E)-2,3-Bis(4-methoxyphenyl)acrylic acid , to illustrate the richness of SC-XRD data.[8][9]

Parameter Value for (E)-2,3-Bis(4-methoxyphenyl)acrylic acid[8][9] Significance
Chemical FormulaC₁₇H₁₆O₄Confirms the elemental composition of the crystal.
Crystal SystemTriclinicDescribes the basic geometric shape of the unit cell.
Space GroupP-1Defines the symmetry elements within the unit cell.
a (Å)5.8690 (12)Unit cell dimension along the a-axis.
b (Å)9.1480 (18)Unit cell dimension along the b-axis.
c (Å)13.992 (3)Unit cell dimension along the c-axis.
α (°)83.65 (3)Angle between b and c axes.
β (°)85.43 (3)Angle between a and c axes.
γ (°)80.92 (3)Angle between a and b axes.
Volume (ų)735.8 (3)Volume of the individual unit cell.
Z2Number of molecules per unit cell.
Key FeatureMolecules form dimers via O-H···O hydrogen bonds.Reveals critical intermolecular interactions that stabilize the crystal packing.

This data provides a unique fingerprint for this specific crystalline form. Any other polymorph would have different unit cell parameters and/or a different space group.

Experimental Protocol: Single Crystal Growth & X-ray Diffraction
  • Crystal Growth (Slow Evaporation):

    • Dissolve 5-10 mg of purified 3-(2-bromo-4-methoxyphenyl)acrylic acid in a minimal amount of a suitable solvent (e.g., ethyl acetate) in a small, clean vial.

    • Add a co-solvent (anti-solvent) in which the compound is less soluble (e.g., hexane) dropwise until the solution becomes slightly turbid.

    • Add a single drop of the primary solvent to clarify the solution.

    • Cover the vial with a cap containing a few pinholes to allow for slow evaporation.

    • Allow the vial to stand undisturbed for several days to weeks in a vibration-free environment.

    • Harvest a well-formed, transparent crystal with sharp edges using a nylon loop.

  • Data Collection (SC-XRD):

    • Mount the selected crystal on a goniometer head.[10]

    • Place the goniometer on the diffractometer. A stream of cold nitrogen (e.g., at 100 K) is typically used to minimize thermal vibrations and protect the crystal from radiation damage.

    • Center the crystal in the X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å).[8]

    • Perform an initial set of scans to determine the unit cell parameters and screen for crystal quality.

    • Execute a full data collection strategy, rotating the crystal through various angles (omega and phi scans) to measure the intensity and position of thousands of unique reflections.[10]

  • Structure Solution and Refinement:

    • Process the raw data, correcting for factors like absorption.

    • Determine the space group from the systematic absences in the diffraction data.

    • Solve the crystal structure using direct methods or Patterson methods to find the initial positions of the atoms.

    • Refine the structural model using least-squares methods against the measured reflection data to optimize atomic positions, bond lengths, and angles. The final R-factor (e.g., R1 < 0.05) indicates the quality of the fit between the model and the experimental data.[9]

Comparative & Complementary Techniques

While SC-XRD is definitive, it requires a single crystal, which may be difficult to obtain. Furthermore, in a pharmaceutical setting, the bulk material is typically a powder. Therefore, other techniques are essential for characterizing the bulk properties and ensuring consistency.

Workflow for Solid-State Characterization

The following diagram illustrates a logical workflow, demonstrating how these techniques are integrated to build a comprehensive understanding of the API's solid state.

G cluster_0 Primary Characterization cluster_1 Thermal & Spectroscopic Analysis cluster_2 Polymorph & Stability Screening sc_xrd Single-Crystal XRD pxrd Powder XRD sc_xrd->pxrd Provides reference pattern for Form I dsc DSC / TGA pxrd->dsc Correlate structure with thermal events ftir FTIR Spectroscopy pxrd->ftir Correlate structure with vibrational modes screening Recrystallization from various solvents pxrd->screening Analyze bulk material new_form New Crystalline Form? screening->new_form Generate new solids new_form->pxrd new_form->dsc Yes, analyze thermal properties new_form->ftir Yes, obtain spectrum

Caption: Integrated workflow for API solid-state characterization.

A. Powder X-ray Diffraction (PXRD)

PXRD is the primary tool for routine analysis of bulk crystalline solids and is indispensable for polymorph screening.[3][11][12] Instead of a single crystal, it uses a finely powdered sample containing millions of microcrystals in random orientations. The resulting diffractogram is a plot of intensity versus diffraction angle (2θ), which serves as a unique fingerprint for a specific crystalline phase.

  • Comparison with SC-XRD: While SC-XRD provides the absolute 3D structure, PXRD identifies the crystalline form present in a bulk sample.[13] A theoretical powder pattern can be calculated from SC-XRD data, serving as the definitive reference for that polymorph.

  • Trustworthiness: The technique is highly reproducible. Instrument calibration with a standard (e.g., silicon) is crucial for ensuring the accuracy of the 2θ positions. The presence of sharp, well-defined peaks indicates high crystallinity, whereas a broad "hump" suggests the presence of amorphous content.

  • Sample Preparation: Gently grind ~20 mg of the bulk API powder using an agate mortar and pestle to ensure a random orientation of crystallites.

  • Mounting: Pack the powder into a sample holder, ensuring a flat, level surface.

  • Data Acquisition:

    • Place the sample holder in the PXRD instrument.

    • Set the instrument parameters (e.g., Cu Kα radiation, voltage, current).

    • Scan the sample over a defined 2θ range (e.g., 2° to 40°) with a specific step size and scan speed.

  • Data Analysis: Compare the experimental diffractogram with reference patterns (e.g., from SC-XRD data or known polymorphs). Differences in peak positions and/or relative intensities indicate a different crystal form.

B. Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow into a sample and a reference as a function of temperature.[14] It is a powerful tool for identifying melting points, glass transitions (for amorphous materials), and solid-solid phase transitions between polymorphs.[15]

  • Comparison with XRD: DSC provides thermodynamic information, while XRD provides structural information. A sharp endotherm (heat absorption) on a DSC thermogram typically corresponds to the melting of a crystalline solid. Different polymorphs of the same compound will generally have different melting points and enthalpies of fusion.

  • Causality: The choice of heating rate is critical. A slower rate (e.g., 2-5 °C/min) provides better resolution for separating close thermal events, while a faster rate (e.g., 10-20 °C/min) enhances sensitivity but may blur transitions. The sample must be sealed in a hermetic pan if solvent loss is a concern.

  • Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of the API into a tared aluminum DSC pan. Crimp the pan with a lid. Prepare an empty, sealed pan as the reference.

  • Data Acquisition:

    • Place the sample and reference pans into the DSC cell.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

    • Record the heat flow as a function of temperature.

  • Data Analysis: Analyze the resulting thermogram to identify the onset temperature and peak maximum of any endothermic (melting, transition) or exothermic (crystallization) events. Integrate the peak area to determine the enthalpy of the transition (ΔH).

C. Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations.[16] The resulting spectrum is a unique fingerprint of the molecule. In the solid state, the spectrum is also sensitive to the crystalline environment, as intermolecular interactions (like hydrogen bonding) can shift the vibrational frequencies of specific functional groups.[17]

  • Comparison with Other Techniques: FTIR provides information about specific chemical bonds and intermolecular interactions, which are the forces that dictate the crystal packing.[18][19] Different polymorphs can exhibit subtle but distinct differences in their FTIR spectra, particularly in regions corresponding to hydrogen-bonded groups like the carboxylic acid (-COOH) and hydroxyl (-OH) groups.

  • Trustworthiness: The technique is fast, non-destructive, and requires minimal sample preparation. It is highly valuable for quick identification and for detecting changes in solid form during stability studies.

  • Background Scan: Record a background spectrum of the clean ATR crystal (e.g., diamond) to account for atmospheric CO₂ and H₂O.

  • Sample Analysis: Place a small amount of the API powder directly onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure clamp to ensure firm contact between the sample and the crystal.

  • Data Acquisition: Scan the sample over the mid-IR range (e.g., 4000 to 400 cm⁻¹).

  • Data Analysis: Compare the spectra of different batches or potential polymorphs. Look for shifts in peak positions, changes in peak shape, or the appearance/disappearance of peaks, especially in the "fingerprint" region (<1500 cm⁻¹) and the regions for O-H and C=O stretching.

Synthesizing the Data: A Comparative Summary

Technique Information Provided Sample Type Key Advantage Limitation
SC-XRD Absolute 3D molecular and crystal structure, bond lengths/angles.Single CrystalUnambiguous structure determination.[5]Requires a high-quality single crystal, which can be difficult to grow.
PXRD Crystalline phase identification (fingerprint), polymorphism, crystallinity.[3]PowderFast, reliable for bulk material analysis, can quantify mixtures of forms.Does not provide atomic coordinates; preferred orientation can affect intensities.
DSC Melting point, phase transitions, enthalpy, glass transition (Tg).[14]PowderProvides thermodynamic data, sensitive to amorphous content and impurities.Thermal events can be complex; transitions may occur during heating.
FTIR Molecular functional groups, intermolecular interactions (H-bonding).[17]Powder / SolidVery fast, non-destructive, sensitive to changes in the local chemical environment.Often provides indirect evidence of polymorphism; may not distinguish closely related forms.

Conclusion

The structural analysis of an active pharmaceutical ingredient like 3-(2-bromo-4-methoxyphenyl)acrylic acid is not a task for a single technique but a synergistic application of multiple, orthogonal methods. Single-Crystal X-ray Diffraction stands as the foundational, definitive technique, providing the ground truth of the molecular arrangement in a perfect lattice. However, to control the quality of the bulk drug substance used in formulations, PXRD is the essential workhorse for phase identification. DSC and FTIR provide critical, complementary thermodynamic and spectroscopic data, respectively, that enrich the understanding of the solid state and are invaluable for stability and formulation studies. By integrating these techniques into a logical workflow, researchers and drug development professionals can build a comprehensive, self-validating picture of their API's solid-state properties, mitigating risks and ensuring the development of a safe, stable, and effective pharmaceutical product.

References

  • Findlater, M., et al. (2010). 2-(3-Bromo-4-methoxyphenyl)acetic acid. National Center for Biotechnology Information. Available at: [Link]

  • Zuo, L., et al. (2025). The crystal structure of N-(3-bromo-4- fluorophenyl)-N′-hydroxy-4-{[2-(4-methylphenyl) ethyl]amino}-1,2,5-oxadiazole-3-carboximidamide, C18H17BrFN5O2. De Gruyter. Available at: [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Bromo-4-methoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it culminates in their safe and compliant disposal. 2-Bromo-4-methoxycinnamic acid, a halogenated organic compound, requires meticulous disposal procedures to ensure the safety of laboratory personnel and the protection of our environment. This guide provides a direct, procedural framework grounded in established safety protocols and regulatory standards.

Part 1: Core Hazard Assessment

Before any disposal protocol is initiated, a thorough understanding of the compound's hazard profile is paramount. While a specific Safety Data Sheet (SDS) for 2-Bromo-4-methoxycinnamic acid may not always be readily available, data from structurally similar compounds, such as its isomers, provide a reliable basis for risk assessment.

Key Hazard Classifications: Based on available data for related bromo-methoxycinnamic acid compounds, 2-Bromo-4-methoxycinnamic acid should be handled as a substance that is:

  • Harmful if swallowed (Acute Oral Toxicity, Category 4).[1]

  • Causes skin irritation (Skin Corrosion/Irritation, Category 2).[1][2][3]

  • Causes serious eye irritation (Serious Eye Damage/Eye Irritation, Category 2).[1][2][3]

  • May cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3).[1][3]

This profile mandates that all waste containing 2-Bromo-4-methoxycinnamic acid be treated as hazardous waste . The presence of bromine classifies it specifically as a halogenated organic waste . This classification is the cornerstone of its disposal pathway, as mixing halogenated and non-halogenated waste streams is a common and dangerous error in laboratory settings.

Hazard ClassificationCategoryPrimary ConcernSource
Acute Oral ToxicityCategory 4Harmful if ingested[1]
Skin Corrosion/IrritationCategory 2Causes irritation upon contact[1][2][3]
Serious Eye Damage/IrritationCategory 2Risk of serious eye damage[1][2][3]
Specific Target Organ Toxicity (Single Exposure)Category 3Respiratory system irritation[1][3]

Part 2: Pre-Disposal Safety and Segregation Protocol

Safe disposal begins long before the waste container is full. It starts with the correct handling and segregation of the chemical during and immediately after its use.

Personal Protective Equipment (PPE) and Handling

The causality behind PPE selection is directly linked to the hazard assessment. To mitigate the risks of skin, eye, and respiratory irritation, the following PPE is mandatory when handling 2-Bromo-4-methoxycinnamic acid and its waste:

  • Eye Protection : Wear safety glasses with side-shields or chemical splash goggles conforming to government standards such as NIOSH (US) or EN 166 (EU).[4]

  • Hand Protection : Use chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling the material.[4]

  • Body Protection : A standard laboratory coat is required to prevent skin contact.[4]

  • Respiratory Protection : All handling of this solid compound should occur in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of dust.[5][6]

Waste Segregation: The Critical First Step

Proper segregation is the most crucial step in a compliant disposal program.[7] As a brominated organic acid, 2-Bromo-4-methoxycinnamic acid waste must be kept separate from other waste streams to prevent chemical reactions and to facilitate correct disposal by licensed facilities.[7][8]

Do NOT mix with:

  • Non-halogenated organic waste

  • Strong bases, oxidizing agents, or reducing agents[9]

  • Aqueous waste

  • Heavy metal waste

This segregation is vital because the primary disposal method for halogenated waste is often high-temperature incineration, a process that requires specific conditions to safely manage the hydrogen halides (like hydrogen bromide) produced during combustion.[7] Mixing with other waste types can compromise the efficacy and safety of this process.

Part 3: Step-by-Step Disposal Procedure

The disposal of 2-Bromo-4-methoxycinnamic acid must be executed in strict accordance with all federal, state, and local regulations, governed primarily by the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[10]

Step 1: Containerization

  • Select a designated, leak-proof waste container made of a material compatible with halogenated organic solids (e.g., a high-density polyethylene or glass container).

  • The container must have a secure, tight-fitting lid to prevent the release of dust or vapors.[5][11]

Step 2: Labeling

  • Proper labeling is a core requirement of OSHA's Hazard Communication Standard and EPA regulations.[12][13]

  • Immediately label the container with the words "Hazardous Waste ".[8]

  • The label must also clearly state the full chemical name: "2-Bromo-4-methoxycinnamic acid " and list any other chemical constituents in the waste container.[8]

  • Include appropriate hazard warnings (e.g., "Irritant," "Harmful if Swallowed").

Step 3: Accumulation and Storage

  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[8]

  • This area must be well-ventilated, away from sources of ignition, and clearly marked.[8]

  • Ensure the container remains closed unless waste is actively being added.

Step 4: Final Disposal

  • Do not dispose of 2-Bromo-4-methoxycinnamic acid down the drain or in the regular trash.[14] This is a direct violation of environmental regulations.

  • Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal facility. These entities are equipped to transport and manage the waste according to "cradle-to-grave" regulations.[10]

G Disposal Workflow for 2-Bromo-4-methoxycinnamic Acid cluster_0 In-Lab Procedure cluster_1 Facility-Level Disposal A Identify Waste: Solid 2-Bromo-4-methoxycinnamic acid B Select Compatible Halogenated Waste Container A->B C Label Container: 'Hazardous Waste' '2-Bromo-4-methoxycinnamic acid' Hazard Pictograms B->C D Place Waste in Container (in fume hood) C->D E Securely Seal Container D->E F Store in Designated Satellite Accumulation Area (SAA) E->F G Contact EHS for Pickup F->G H Waste Transported by Licensed Professional G->H I Final Disposal at TSDF (e.g., Incineration) H->I

Caption: Disposal workflow for 2-Bromo-4-methoxycinnamic acid.

Part 4: Emergency Preparedness

Even with meticulous planning, accidents can occur. A robust emergency plan is a non-negotiable component of laboratory safety.

  • In Case of a Spill :

    • Alert personnel and evacuate the immediate area.[15]

    • If the spill is small and you are trained to handle it, wear appropriate PPE.

    • Cover the spill with a non-combustible absorbent material like sand or vermiculite.[8]

    • Carefully sweep the material into your designated hazardous waste container.

    • For large spills, contact your institution's EHS department immediately.[8]

  • In Case of Personal Exposure :

    • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

    • Skin Contact : Immediately wash the affected skin with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[3]

    • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3]

    • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[11]

By adhering to this comprehensive disposal guide, researchers, scientists, and drug development professionals can ensure they are not only protecting themselves and their colleagues but also upholding their responsibility to the environment and maintaining full regulatory compliance.

References

  • WASTE DISPOSAL MANUAL . University of Louisville, Department of Environmental Health and Safety (DEHS). [Link]

  • trans-Cinnamic acid SAFETY DATA SHEET. Company not specified. [URL not available]
  • How to Properly Manage Hazardous Waste Under EPA Regulations . Texas Woman's University (TWU). [Link]

  • Hazardous Materials Disposal Guide . Nipissing University. [Link]

  • natural Cinnamic acid Safety Data Sheet . Axxence Aromatic GmbH. [Link]

  • Are You In Compliance With Proper Lab Waste Disposal Regulations?. Medical Waste Services. [URL not available]
  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories . Occupational Safety and Health Administration (OSHA). [Link]

  • Steps in Complying with Regulations for Hazardous Waste . U.S. Environmental Protection Agency (EPA). [Link]

  • Cinnamic acid derivatives: A new chapter of various pharmacological activities. Journal of Chemical and Pharmaceutical Research. [URL not available]
  • Incompatibilities between N-Bromosuccinimide and Solvents . ACS Publications, Organic Process Research & Development. [Link]

  • Chemical Incompatibility Chart . Princeton University, Environmental Health & Safety. [Link]

  • Laboratory Safety Guidance . Occupational Safety and Health Administration (OSHA). [Link]

  • HAZARDOUS MATERIALS MINIMIZATION, HAZARDOUS WASTE REUTILIZATION AND DISPOSAL GUIDE.
  • Resource Conservation and Recovery Act (RCRA) Regulations . U.S. Environmental Protection Agency (EPA). [Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know . Clean Management Environmental Group. [Link]

  • Incompatible Chemicals . Utah State University, Office of Research Environmental Health and Safety. [Link]

  • OSHA Compliance For Laboratories . US Bio-Clean. [Link]

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  • Table of Incompatible Chemicals . George Washington University, Environmental Safety, Sustainability and Risk. [Link]

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  • Correction to Use of Bromine and Bromo-Organic Compounds in Organic Synthesis . ResearchGate, Request PDF. [Link]

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Personal protective equipment for handling 2-Bromo-4-methoxycinnamic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Handling 2-Bromo-4-methoxycinnamic acid requires a protocol that goes beyond basic compliance.[1] As a halogenated cinnamic acid derivative, this compound presents a dual risk: biological irritation (characteristic of the acrylate moiety) and environmental persistence (due to the bromine substituent).

In drug development, this compound is frequently used as a fragment in Suzuki-Miyaura cross-coupling. Contamination during handling not only endangers the operator but can introduce catalytically active poisons (halides) into downstream biological assays. Therefore, this guide prioritizes containment as much as protection .

Hazard Classification (GHS/CLP)

Based on structural analogs (e.g., 4-Methoxycinnamic acid, 2-Bromocinnamic acid) and functional group analysis:

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2][3]

  • H335: May cause respiratory irritation (Solid powder inhalation risk).

  • Warning: Treat as Acute Tox. 4 (Oral) until specific LD50 data is verified for your specific lot.

The Barrier Strategy: Personal Protective Equipment (PPE)[5]

Do not rely on PPE as your first line of defense; it is the fail-safe. The primary barrier is the Engineering Control (Fume Hood).

ComponentSpecification (Minimum)Scientific Rationale & Causality
Hand Protection Nitrile Gloves (Min thickness: 0.11 mm / 4 mil)Chemical Resistance: Nitrile provides excellent resistance to organic acids. Latex is permeable to many organic solvents used to dissolve this acid (e.g., DMSO, DMF).Protocol: Double-gloving is required when handling solutions to prevent permeation upon incidental splash.
Eye Protection Safety Glasses with Side Shields (ANSI Z87.1 / EN166)Projectile Defense: Cinnamic acids are crystalline solids. Static charge can cause crystals to "jump" during weighing. Side shields prevent particulate entry from oblique angles.
Respiratory Fume Hood (Primary)or N95/P2 Respirator (Secondary)Inhalation Risk: The H335 hazard code indicates mucosal irritation. Fine dust generated during transfer can cause immediate coughing and long-term sensitization. Always weigh inside a hood.
Body Defense Lab Coat (High-density cotton or poly-blend)Particulate Trap: Synthetic fibers in cheap lab coats can build static, attracting the powder. Cotton blends reduce static cling, keeping the powder on the balance, not your chest.

Operational Workflow: Safe Handling & Weighing

This workflow is designed to minimize static generation , which is the primary cause of laboratory contamination with dry organic powders.

Step 1: Engineering Setup
  • Airflow Check: Ensure Fume Hood face velocity is between 80–100 fpm (0.4–0.5 m/s) . Too high (>120 fpm) will blow the powder off the spatula; too low (<60 fpm) fails to contain vapors.

  • Ionization (Optional but Recommended): Use a static gun or ionizer bar near the balance if the humidity is <30%.

Step 2: The Weighing Protocol
  • Don PPE: Put on nitrile gloves and inspect for micro-tears by inflating them slightly with air.

  • Staging: Place the receiving vessel (flask) and the chemical container inside the hood before opening.

  • Transfer:

    • Open the container slowly to equalize pressure.

    • Use a clean, dry stainless steel spatula . Avoid plastic spatulas which generate static charge.

    • Technique: Do not "dump."[4][5][6] Tap the spatula gently against the inner wall of the receiving vessel to dislodge powder.

  • Solvation (If applicable): If dissolving in DMSO or DMF, add solvent immediately after weighing to suppress dust.

Step 3: Decontamination[9]
  • Immediate Wipe-down: Wipe the balance area with a tissue dampened with ethanol or isopropanol .

  • Why Alcohol? Water alone is ineffective due to the lipophilic nature of the methoxy and phenyl groups. Alcohol solubilizes the compound for removal.

Visualizing the Safety Logic

Diagram 1: Risk Assessment & Control Hierarchy

This diagram illustrates the decision-making process for handling this specific compound, prioritizing engineering controls over PPE.

SafetyHierarchy Hazard Hazard Identification: 2-Bromo-4-methoxycinnamic acid (Irritant/Dust) Engineering 1. Engineering Control (Fume Hood + Static Ionizer) Hazard->Engineering Admin 2. Admin Control (SOP + Weighing Protocol) Engineering->Admin PPE 3. PPE (Last Resort) (Nitrile Gloves + N95 + Glasses) Admin->PPE SafeOps Safe Operation PPE->SafeOps SafeOps->Hazard Re-evaluate if spill occurs

Caption: The Hierarchy of Controls applied to 2-Bromo-4-methoxycinnamic acid handling.

Disposal & Waste Management

Disposal is a critical compliance step.[7] Because this molecule contains a Bromine (Br) atom, it cannot be treated as standard organic waste in many jurisdictions.

The "Halogen Rule"

Incinerators require higher temperatures and scrubbers to neutralize acidic gases (HBr) formed during the combustion of halogenated compounds. Mixing this with non-halogenated waste can result in regulatory fines or incomplete combustion.

Diagram 2: Waste Stream Decision Tree

WasteDisposal Waste Waste Generated State Physical State? Waste->State Solid Solid Waste (Powder/Wipes) State->Solid Solid Liquid Liquid Waste (Mother Liquor) State->Liquid Liquid BinA Solid Hazardous Waste (Label: Halogenated Organic) Solid->BinA Contaminated Wipes/PPE HaloCheck Contains Halogens? (Br, Cl, I, F) Liquid->HaloCheck BinB Liquid Halogenated Waste (Segregated Carboy) HaloCheck->BinB YES (Contains Br) HaloCheck->BinB Incorrect for this chemical

Caption: Decision logic for segregating halogenated organic waste to ensure compliant incineration.

Disposal Steps:
  • Segregation: Do not mix with non-halogenated solvents (e.g., pure Acetone/Methanol waste) unless your facility allows commingling.

  • Labeling: Clearly mark the tag with "Contains Halogens" or "Brominated Organics."

  • pH Check: If the waste solution is highly acidic (pH < 2) due to other reagents, neutralize to pH 5–9 before adding to the organic waste carboy to prevent drum corrosion.

References

  • Thermo Fisher Scientific. (2025).[8] Safety Data Sheet: 5-Bromo-2-methoxycinnamic acid. Retrieved from

  • Sigma-Aldrich. (2024). Safety Data Sheet: trans-4-Methoxycinnamic acid (Structural Analog). Retrieved from

  • University of Illinois Urbana-Champaign (DRS). (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from

  • PubChem. (n.d.). Compound Summary: Cinnamic Acid Derivatives. National Library of Medicine. Retrieved from

Note: While specific CAS numbers for isomers vary (e.g., 2-bromo vs 5-bromo), the safety protocols for halogenated cinnamic acid derivatives are functionally identical regarding PPE and disposal.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.